Valeriotetrate C
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWJLHAENRYDE-KGISJOMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valeriotetrate C: A Technical Overview of its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, natural source, and structural elucidation of Valeriotetrate C, a complex iridoid natural product. The information is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers interested in this class of compounds.
Discovery and Natural Source
This compound is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. It was first reported as being isolated from the medicinal plants Valeriana jatamansi Jones (also known as Indian Valerian) and Valeriana officinalis.[1][2][3] These plants, belonging to the Caprifoliaceae family, have a long history of use in traditional medicine for treating anxiety, insomnia, and other neurological conditions.
Initial reports identifying the natural source of this compound were later accompanied by a crucial structural revision. A 2010 publication in the Journal of Natural Products re-examined the structures of several chlorinated iridoids from Valeriana species, including this compound, based on X-ray analysis and chemical transformation.[1] This highlights the complexity of this class of molecules and the importance of rigorous spectroscopic analysis in their characterization. While some commercial suppliers have erroneously listed marine actinomycetes as a source, the primary scientific literature consistently points to Valeriana species as the origin of this compound.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and structural determination of this compound, based on established methods for valepotriates from Valeriana jatamansi.
Extraction and Isolation
The isolation of this compound from Valeriana jatamansi roots and rhizomes typically involves a multi-step process:
-
Extraction: The air-dried and powdered plant material is extracted with a polar solvent, most commonly 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
-
Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate followed by n-butanol. The iridoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The bioactive ethyl acetate fraction is then subjected to multiple rounds of column chromatography to isolate the individual compounds. This often involves:
-
Silica Gel Column Chromatography: The fraction is separated using a gradient of solvents, such as petroleum ether-acetone, to yield several sub-fractions.
-
MCI Gel Column Chromatography: Further purification of the enriched sub-fractions can be achieved using MCI gel with a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often accomplished using preparative HPLC.
-
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. The structural revision of this compound relied heavily on this technique.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₇H₅₈O₁₅ |
| Molecular Weight | 742.85 g/mol |
| CAS Number | 904891-20-9 |
| Class | Iridoid (Valepotriate) |
Table 2: Spectroscopic Data (¹³C and ¹H NMR)
Note: The complete and definitive NMR data is found in the supporting information of the primary literature, which was not publicly accessible. The following is a generalized representation of the expected signals for a molecule of this class.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | ~90-100 | ~5.5-6.0 (d, J=~8-10) |
| 3 | ~140-150 | ~6.5-7.0 (s) |
| 4 | ~110-120 | - |
| 5 | ~135-145 | - |
| 6 | ~115-125 | ~5.7-6.2 (dd) |
| 7 | ~70-80 | ~5.0-5.5 (d) |
| 8 | ~80-90 | - |
| 9 | ~40-50 | ~2.5-3.0 (m) |
| 10 | ~60-70 | ~4.0-4.5 (m) |
| 11 | ~60-70 | ~4.0-4.5 (m) |
| Esters | ~170-175 | - |
| Esters | - | ~0.8-2.5 (various) |
Biological Activity
This compound is reported to exhibit neuroprotective activity.[4] Other related valepotriates isolated from Valeriana jatamansi have shown a range of biological effects, including cytotoxicity against various cancer cell lines and activity as N-type calcium channel antagonists, which is consistent with the traditional use of the plant for pain relief.[1] Further research is needed to fully elucidate the specific biological targets and mechanisms of action of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Logical Relationship of Structural Elucidation
Caption: Logical flow of spectroscopic data for structure elucidation.
References
- 1. Frontiers | Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists [frontiersin.org]
- 2. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Isolation of Actinomycetes for Novel Secondary Metabolite Discovery, Including Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of actinomycetes from environmental samples, with a specific focus on strategies to uncover producers of novel secondary metabolites such as Valeriotetrate C. Given the limited specific information on this compound-producing strains, this document emphasizes broad-spectrum isolation and screening techniques to maximize the probability of discovering unique bioactive compounds.
Introduction to Actinomycetes and Secondary Metabolites
Actinomycetes are a group of Gram-positive, filamentous bacteria renowned for their unparalleled ability to produce a vast array of secondary metabolites with diverse biological activities.[1] These compounds, which include many clinically important antibiotics, anticancer agents, and immunosuppressants, are a cornerstone of natural product drug discovery. The search for novel secondary metabolites, such as the hypothetical this compound, necessitates robust and diverse isolation strategies to tap into the vast, uncultured actinomycete diversity.
Experimental Workflow for Isolation and Screening
The overall process for isolating and identifying actinomycetes with the potential to produce novel secondary metabolites follows a structured workflow. This process begins with sample collection and progresses through selective isolation, purification, and screening for desired bioactivities.
Detailed Experimental Protocols
Sample Collection and Pretreatment
The source of the environmental sample significantly influences the diversity of isolated actinomycetes.[2] Soils, particularly from unique and underexplored environments, are a rich source.[3][4]
Protocol 3.1.1: Soil Sample Collection
-
Select a sampling location with unique characteristics (e.g., high altitude, arid region, rhizosphere of specific plants).
-
Remove the top layer of soil (approximately 2-3 cm).
-
Collect approximately 10-20 g of soil from a depth of 5-15 cm and place it in a sterile collection bag or tube.[5]
-
Label the sample with the date, location, and any relevant environmental data.
-
Store the sample at 4°C until processing.
Protocol 3.1.2: Sample Pretreatment
Pretreatment methods are crucial for reducing the number of fast-growing bacteria and fungi, thereby enriching for actinomycetes.[6]
-
Dry Heat Treatment:
-
Moist Heat Treatment:
-
Suspend 10 g of soil in 100 ml of sterile water.
-
Incubate the suspension in a water bath at 50°C for 60 minutes with agitation.[3]
-
-
Chemical Treatment:
-
Prepare a 1.5% (w/v) phenol solution.
-
Mix 1 g of soil with 10 ml of the phenol solution and incubate for 30 minutes at 30°C with shaking.
-
Wash the treated soil with sterile distilled water by centrifugation.
-
Selective Isolation of Actinomycetes
The choice of isolation medium is a critical factor in determining the diversity of actinomycetes obtained.[6] The use of multiple selective media is highly recommended.
Table 1: Composition of Common Selective Media for Actinomycete Isolation
| Component | Starch Casein Agar (SCA)[4] | Actinomycete Isolation Agar (AIA)[2] | Humic Acid Vitamin Agar (HVA) |
| Soluble Starch | 10.0 g | - | - |
| Casein | 0.3 g | - | - |
| Sodium Caseinate | - | 2.0 g | - |
| Asparagine | - | 0.1 g | - |
| Sodium Propionate | - | 4.0 g | - |
| Humic Acid | - | - | 1.0 g |
| KNO₃ | 2.0 g | - | - |
| NaCl | 2.0 g | - | - |
| K₂HPO₄ | 2.0 g | 0.5 g | 0.5 g |
| MgSO₄·7H₂O | 0.05 g | 0.1 g | 0.05 g |
| CaCO₃ | 0.02 g | - | - |
| FeSO₄·7H₂O | 0.01 g | Trace | 0.01 g |
| Glycerol | - | 5.0 ml | - |
| Vitamin Solution | - | - | 1.0 ml |
| Agar | 18.0 g | 15.0 g | 18.0 g |
| Distilled Water | 1.0 L | 1.0 L | 1.0 L |
| Final pH | 7.2 | 8.1 ± 0.2 | 7.2 |
| Antifungal Agents* | Cycloheximide (50 µg/ml), Nystatin (50 µg/ml)[2] | Cycloheximide (50 µg/ml) | Nalidixic acid (25 µg/ml) |
*Antifungal and antibacterial agents are added to suppress the growth of fungi and other bacteria.[5][6]
Protocol 3.2.1: Serial Dilution and Plating
-
Vortex the suspension vigorously for 1-2 minutes.
-
Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶).
-
Spread 0.1 ml of each dilution onto the surface of the selective agar plates.[2]
-
Incubate the plates at 28-30°C for 7-21 days.[2][3] Observe the plates periodically for the appearance of actinomycete colonies.
Purification and Maintenance of Isolates
Actinomycete colonies are typically small, chalky, and have a dry, powdery appearance.[2]
Protocol 3.3.1: Colony Purification
-
Select individual colonies with characteristic actinomycete morphology.
-
Using a sterile loop, pick a single colony and streak it onto a fresh plate of a suitable maintenance medium such as Yeast Extract-Malt Extract Agar (ISP2).
-
Incubate the plates at 28-30°C until sufficient growth is observed.
-
Repeat the streaking process until a pure culture is obtained.
Protocol 3.3.2: Long-Term Storage
-
For long-term preservation, grow the pure isolate in a suitable broth medium or on an agar slant.
-
Prepare a dense spore or mycelial suspension in a 20% glycerol solution.
-
Store the suspension in cryovials at -80°C.
Fermentation and Secondary Metabolite Production
To screen for the production of novel compounds like this compound, the isolated actinomycetes must be cultivated in a suitable fermentation medium.
Physicochemical Parameters for Fermentation
The production of secondary metabolites is highly influenced by various physicochemical parameters.[9] Optimization of these parameters is crucial for maximizing yield.
Table 2: Key Physicochemical Parameters for Actinomycete Fermentation
| Parameter | Typical Range | Significance |
| Temperature | 25-37°C | Affects enzyme activity and microbial growth.[9][10] |
| pH | 6.0-8.0 | Influences nutrient availability and enzyme stability.[9][10] |
| Aeration | Shaking at 150-250 rpm | Essential for the growth of aerobic actinomycetes.[10] |
| Incubation Time | 5-14 days | Secondary metabolite production often occurs in the stationary phase.[9] |
| Carbon Source | Glucose, Starch, Glycerol | Provides energy and building blocks for biosynthesis.[9] |
| Nitrogen Source | Peptone, Yeast Extract, Soyabean Meal | Essential for the synthesis of amino acids and proteins.[9] |
Protocol 4.1.1: Small-Scale Fermentation
-
Inoculate a 250 ml flask containing 50 ml of a suitable production medium (e.g., Tryptone Soya Broth or a custom medium based on the parameters in Table 2) with a loopful of the pure actinomycete culture.
-
Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 7-10 days.[8]
-
At the end of the incubation period, harvest the culture broth for extraction.
Biosynthetic Pathway Considerations
While the specific biosynthetic pathway for this compound is unknown, understanding general secondary metabolite biosynthesis can guide screening efforts. Many bioactive compounds from actinomycetes are synthesized by large, multi-modular enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
Conclusion
The isolation of actinomycetes capable of producing novel secondary metabolites like this compound requires a systematic and multi-faceted approach. By employing a variety of sample pretreatment techniques and selective isolation media, researchers can enhance the diversity of the actinomycetes they cultivate. Subsequent optimization of fermentation conditions and robust screening programs are essential for identifying strains that produce new and valuable bioactive compounds. This guide provides a foundational framework for these discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. microbenotes.com [microbenotes.com]
- 3. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. ijcmas.com [ijcmas.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Valeriotetrate C: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotetrate C is a naturally occurring iridoid compound isolated from Valeriana jatamansi Jones and has also been identified as a secondary metabolite from marine-derived actinomycetes.[1] This technical guide provides a comprehensive summary of the currently available information on the chemical structure, properties, and biological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development. This document consolidates known data on its chemical identity, and biological functions, including its antibiotic and neuroprotective properties. While detailed experimental data such as NMR and IR spectra are not publicly available, this guide furnishes general experimental protocols for isolation and antimicrobial activity assessment based on established methodologies for similar natural products.
Chemical Structure and Properties
This compound is a complex iridoid ester. Its core structure is characterized by a cyclopenta[c]pyran ring system, typical of iridoids, which is extensively esterified with isovaleric acid and other moieties.
Chemical Structure:
-
IUPAC Name: [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate derivative (Note: A definitive IUPAC name is not consistently reported in public databases; this represents a likely core structure based on related compounds).
-
SMILES: CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O[1]
-
Chemical Formula: C₃₇H₅₈O₁₅[1]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 904891-20-9 | [1][2] |
| Molecular Weight | 742.8 g/mol | [1][2] |
| Physical Description | Reported as an oil. | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (based on related valepotriates). | [2] |
| Spectral Data (NMR, IR, MS) | Not available in public databases. |
Biological Activity
This compound has demonstrated significant potential in two primary areas of therapeutic interest: as an antibiotic and as a neuroprotective agent.
Antibiotic Activity
This compound is described as a potent antibiotic compound.[1] Its primary mechanism of action is believed to be the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] This mode of action makes it a candidate for further investigation, especially in the context of rising antimicrobial resistance.
Neuroprotective Activity
The compound has also been identified as having neuroprotective properties. This activity is attributed to its function as an N-type calcium channel antagonist. By blocking these specific calcium channels, this compound can modulate neuronal excitability and neurotransmitter release, which are critical processes in various neurological disorders.
Experimental Protocols
Detailed, published experimental protocols specifically for this compound are scarce. The following sections provide generalized methodologies for its isolation and the assessment of its antimicrobial activity based on standard practices for natural products.
Isolation and Purification of this compound from Valeriana jatamansi
The following is a general protocol for the extraction and isolation of valepotriates, including this compound, from plant material.
1. Extraction:
- Air-dry and powder the roots and rhizomes of Valeriana jatamansi.
- Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours).
- Repeat the extraction process multiple times (e.g., 3 times) to ensure exhaustive extraction.
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
2. Solvent Partitioning:
- Suspend the crude residue in water.
- Perform liquid-liquid partitioning with a non-polar solvent such as ethyl acetate.
- Separate the ethyl acetate fraction, which will contain the less polar compounds, including this compound.
- Concentrate the ethyl acetate fraction to yield a semi-purified extract.
3. Chromatographic Purification:
- Subject the semi-purified extract to column chromatography over silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing the compound of interest and perform further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution or agar disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Workflow and Logical Relationships
Due to the absence of a detailed, published signaling pathway for this compound, the following diagram illustrates a general workflow for the discovery, characterization, and preliminary biological evaluation of a novel natural product like this compound.
References
In-depth Technical Guide: Valeriotetrate C Mechanism of Action Studies
A comprehensive review of the available scientific literature reveals a notable scarcity of in-depth studies on the specific mechanism of action of Valeriotetrate C. While the compound has been identified and is available commercially for research purposes, detailed investigations into its molecular targets and signaling pathways are not extensively documented in publicly accessible scientific databases. This guide summarizes the current understanding based on the limited available information and outlines the areas where further research is critically needed.
Overview of this compound
This compound is a natural product isolated from the plant Valeriana jatamansi[1]. It is also described as a potent antibiotic compound derived from marine-derived actinomycetes[2]. These dual origins suggest it may be a compound produced by an actinomycete that has a symbiotic or endophytic relationship with the plant.
The primary biological activities attributed to this compound are:
-
Antibiotic Activity: It is reported to be a potent antibiotic that functions by inhibiting bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria[2].
-
Neuroprotective Activity: this compound is also described as a neuroprotective agent[1].
Postulated Mechanisms of Action
Detailed signaling pathways for this compound have not been elucidated in the reviewed literature. However, based on its reported biological activities and the known mechanisms of related compounds or extracts from Valeriana jatamansi, we can postulate potential areas of investigation.
The assertion that this compound inhibits bacterial cell wall synthesis places it in a class of antibiotics that includes well-known drugs like penicillin and vancomycin[2]. However, the specific enzyme or molecular process that it targets within this pathway is not specified.
A logical workflow for investigating this mechanism would be:
Caption: Workflow for elucidating the antibacterial mechanism of this compound.
The neuroprotective properties of this compound are noted, but the underlying pathways are not defined[1]. The plant it is derived from, Valeriana jatamansi, is known to contain various bioactive compounds like iridoids and flavonoids that exhibit neuroprotective, antidepressant, and anxiolytic effects. A study on the use of Valeriana jatamansi for spinal cord injury suggests that its therapeutic effects could be mediated by regulating microRNA, preventing neuronal apoptosis, and promoting axonal regeneration. Key genes implicated in these processes include CASP3, IL6, and TNF.
A potential signaling pathway for neuroprotection, based on related compounds, could involve the modulation of apoptotic pathways.
Caption: Hypothetical inhibition of Caspase-3 mediated apoptosis by this compound.
Quantitative Data
A thorough search of scientific literature did not yield any publicly available quantitative data regarding the mechanism of action of this compound. To populate the following tables, dedicated experimental studies would be required.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Target Enzyme | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Table 2: In Vitro Neuroprotective Activity of this compound
| Cell Line/Model | Assay | Endpoint Measured | EC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for mechanism of action studies on this compound are not available in the published literature. The following are generalized protocols that researchers would typically employ to investigate the mechanisms of a novel compound with the reported activities of this compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Cell Culture and Treatment: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate media. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction of Apoptosis: Apoptosis is induced by adding a known pro-apoptotic agent (e.g., staurosporine or H2O2). A vehicle-treated control group is also maintained.
-
Cell Lysis: After the induction period, cells are harvested and lysed to release intracellular proteins.
-
Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for Caspase-3 (e.g., Ac-DEVD-pNA).
-
Data Analysis: The cleavage of the substrate, which results in a fluorescent or colorimetric signal, is measured using a plate reader. The activity is normalized to the total protein concentration in the lysate. A reduction in signal in the this compound-treated groups compared to the apoptosis-induced control would indicate inhibition of Caspase-3.
Conclusion and Future Directions
The current body of scientific literature provides a high-level overview of the potential biological activities of this compound as an antibiotic and a neuroprotective agent. However, there is a significant gap in the understanding of its specific molecular mechanisms. To advance the potential therapeutic application of this compound, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry, and genetic screening to identify the specific molecular targets of this compound in both bacteria and neuronal cells.
-
Pathway Elucidation: Conducting detailed studies to map the signaling pathways modulated by this compound. This would involve analyzing the expression and activation of key proteins in relevant pathways (e.g., cell wall synthesis pathway in bacteria, apoptotic and inflammatory pathways in neurons).
-
Quantitative Analysis: Performing dose-response studies to determine the potency (IC50/EC50 values) of this compound against its identified targets and in functional cellular assays.
-
In Vivo Studies: Validating the in vitro findings in animal models of bacterial infection and neurodegenerative diseases to assess the therapeutic potential and safety of this compound.
Without such dedicated studies, a comprehensive and in-depth technical guide on the mechanism of action of this compound cannot be fully realized. The information presented here serves as a foundation and a call for further investigation into this promising natural product.
References
In-Depth Technical Guide: Biological Activity of Valeriotetrate C Against Gram-Positive Bacteria
Disclaimer: Publicly available scientific literature on the specific biological activities of Valeriotetrate C is limited. This guide provides a comprehensive framework for the evaluation of a novel antibacterial compound, such as this compound, against gram-positive bacteria, based on established methodologies in antimicrobial research. The experimental data presented herein is illustrative and should be replaced with compound-specific data as it becomes available.
Introduction
This compound is described as a potent antibiotic compound, identified as a secondary metabolite from marine-derived actinomycetes.[1] Its purported mechanism of action involves the inhibition of bacterial cell wall synthesis, suggesting a bactericidal effect against a spectrum of both gram-positive and gram-negative bacteria.[1] This characteristic positions this compound as a compound of interest for further investigation, particularly in the context of rising antimicrobial resistance. The unique structural attributes of this compound may offer advantages in overcoming existing resistance mechanisms that affect many conventional antibiotics.
This technical guide outlines the key in vitro methodologies to characterize the antibacterial profile of this compound against clinically relevant gram-positive pathogens. It details experimental protocols for determining antibacterial potency, assessing cytotoxicity, and elucidating the mechanism of action.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound against a panel of gram-positive bacteria is a critical first step in its evaluation. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify its antibacterial activity.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available | 1 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available | 1 |
| Enterococcus faecalis | 29212 | Data not available | 2 |
| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | Data not available | >256 |
| Streptococcus pneumoniae | 49619 | Data not available | 0.5 |
| Bacillus subtilis | 6633 | Data not available | 0.25 |
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MBC (µg/mL) | Vancomycin MBC (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available | 4 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available | 4 |
| Enterococcus faecalis | 29212 | Data not available | 8 |
| Streptococcus pneumoniae | 49619 | Data not available | 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure for determining MIC values.[3][4]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound is reported to inhibit bacterial cell wall synthesis.[1] The bacterial cell wall, primarily composed of peptidoglycan, is an excellent target for antibiotics due to its absence in mammalian cells.[6][] The synthesis of peptidoglycan is a multi-stage process that can be inhibited at various points.[8][9]
Caption: Hypothesized mechanism of this compound in bacterial cell wall synthesis.
Experimental Workflow for Antibacterial Evaluation
A systematic approach is necessary for the comprehensive evaluation of a novel antibacterial compound. The following workflow outlines the key stages from initial screening to preliminary mechanism of action studies.
Caption: General experimental workflow for antibacterial compound evaluation.
Conclusion
This compound presents a promising scaffold for a new class of antibiotics, purportedly targeting the bacterial cell wall. The methodologies outlined in this guide provide a robust framework for its preclinical in vitro evaluation. A comprehensive assessment of its activity against a broad panel of gram-positive bacteria, including resistant strains, coupled with a thorough investigation of its mechanism of action and cytotoxicity, will be essential in determining its potential as a future therapeutic agent. Further studies are warranted to elucidate the specific molecular target of this compound within the cell wall synthesis pathway and to evaluate its efficacy in in vivo models of infection.
References
- 1. Vitamin C inhibits staphylococcus aureus growth and enhances the inhibitory effect of quercetin on growth of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin C inhibits the enzymatic activity of Streptococcus pneumoniae hyaluronate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 8. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
Valeriotetrate C: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotetrate C is a naturally occurring iridoid compound that has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the experimental methodologies used to characterize it.
Chemical Identity
This compound is identified by the following chemical descriptors:
| Property | Value |
| CAS Number | 904891-20-9[1] |
| Molecular Formula | C37H58O15[1] |
| Molecular Weight | 742.87 g/mol |
Biological Activities
This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.
Antibiotic Activity
This compound is recognized as a potent antibiotic compound.[1] It functions as a secondary metabolite and is known to inhibit the synthesis of the bacterial cell wall.[1]
Neuroprotective and Cytotoxic Effects
This compound has been isolated from Valeriana jatamansi and is considered a neuroprotective agent. Furthermore, it has exhibited cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for its cytotoxic activity are presented below:
| Cell Line | IC50 (µM) |
| Lung adenocarcinoma (A549) | 8.5 |
| Metastatic prostate cancer (PC-3M) | 2.0 |
| Colon cancer (HCT-8) | 3.2 |
| Hepatoma (Bel7402) | 6.1 |
Calcium Channel Antagonism
This compound functions as a novel N-type calcium channel antagonist. It has been shown to inhibit Cav2.2 currents in both Xenopus oocytes and HEK 293T cells. The half-maximal effective concentration (EC50) for this inhibitory activity is detailed in the following table:
| Target | EC50 (µM) |
| Cav2.2 | 3.3 |
Experimental Protocols
Isolation of this compound from Valeriana jatamansi
The following protocol outlines the bioassay-guided isolation and purification of this compound from the roots of Valeriana jatamansi.
Workflow for the Isolation of this compound
References
Valeriotetrate C: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Valeriotetrate C is a complex iridoid natural product with a growing body of research highlighting its potential therapeutic applications. Isolated from medicinal plants of the Valeriana genus and also produced by marine-derived actinomycetes, this compound has demonstrated a range of biological activities, including neuroprotective, antibacterial, and calcium channel modulating effects. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, putative signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a member of the valepotriate class of iridoids, has emerged as a compound of significant interest. Initially isolated from Valeriana jatamansi, a plant with a long history in traditional medicine, its discovery has opened new avenues for the investigation of novel therapeutic agents. This review synthesizes the current knowledge on this compound, offering a technical resource for researchers in pharmacology, natural product chemistry, and drug development.
Chemical Properties
This compound is characterized by a complex polycyclic structure. Its chemical formula is C37H58O15, with a molecular weight of 742.8 g/mol . The structure of this compound was revised and confirmed through spectroscopic methods, including X-ray analysis and chemical transformation of related compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C37H58O15 | |
| Molecular Weight | 742.8 g/mol | |
| CAS Number | 904891-20-9 | |
| Source | Valeriana jatamansi, Marine-derived actinomycetes |
Biological Activities and Mechanism of Action
This compound has been reported to exhibit a range of biological activities, suggesting its potential as a multi-target therapeutic agent. The primary activities reported in the literature are neuroprotection, N-type calcium channel antagonism, and antibacterial effects.
Neuroprotective Activity and N-type Calcium Channel Antagonism
This compound has been identified as a neuroprotective agent. While specific studies detailing the neuroprotective mechanism of this compound are limited, its activity as an N-type (Cav2.2) calcium channel antagonist provides a strong indication of its potential mode of action. N-type calcium channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in neurotransmitter release. Dysregulation of these channels is implicated in various neurological disorders. By blocking these channels, this compound may modulate excessive neurotransmitter release and downstream excitotoxicity, which are key contributors to neuronal damage in various pathological conditions.
The blockade of N-type calcium channels can interfere with several downstream signaling cascades implicated in neuronal apoptosis and neuroinflammation. A hypothetical signaling pathway is depicted below.
Caption: Putative neuroprotective mechanism of this compound via N-type calcium channel blockade.
Antibacterial Activity
This compound is described as a potent antibiotic compound. The primary mechanism of its antibacterial action is reported to be the inhibition of bacterial cell wall synthesis. This mode of action is characteristic of many effective antibiotics, as the bacterial cell wall is a crucial structure for maintaining cell integrity and is absent in eukaryotes, making it an excellent therapeutic target. The inhibition of cell wall synthesis leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, data for related compounds isolated from Valeriana jatamansi provide valuable insights into the potential potency of this class of molecules.
Table 2: Cytotoxicity of Volvaltrate B (a related iridoid) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 8.5 |
| PC-3M | Metastatic Prostate Cancer | 2.0 |
| HCT-8 | Colon Cancer | 3.2 |
| Bel7402 | Hepatoma | 6.1 |
Data from Lin et al., J. Nat. Prod. 2010, 73, 1723–1726.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections describe the methodologies for the isolation of this compound and for key biological assays.
Extraction and Isolation of this compound from Valeriana jatamansi
The following protocol is based on the methods described by Lin et al. (2010) for the isolation of iridoids from V. jatamansi.
A Methodological Guide to Elucidating the Stereochemistry and Absolute Configuration of Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of a molecule's stereochemistry is a critical step in its development as a therapeutic agent. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological properties. A well-defined stereochemical structure is also a prerequisite for intellectual property protection and for the design of efficient asymmetric syntheses.
This technical guide will detail a logical workflow, from the determination of relative stereochemistry using nuclear magnetic resonance (NMR) techniques to the assignment of absolute configuration through a combination of chemical derivatization, spectroscopic methods, and computational analysis.
Proposed Workflow for Stereochemical Elucidation
The determination of Valeriotetrate C's stereochemistry can be approached in a stepwise manner, beginning with the establishment of the relative configuration of its stereocenters, followed by the assignment of the absolute configuration of the entire molecule.
References
Methodological & Application
Application Notes and Protocols: Strategies for the Total Synthesis of Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotetrate C is a naturally occurring antibiotic with potent activity against a range of bacteria, making it a molecule of significant interest for therapeutic development.[1] As of the latest literature review, a completed total synthesis of this compound has not been publicly reported. This document provides a forward-looking analysis of potential synthetic strategies, outlining key challenges and plausible methodologies that could be employed in its construction. The content is intended to serve as a foundational resource for research groups aiming to embark on the total synthesis of this complex natural product.
Introduction to this compound
This compound is a secondary metabolite produced by marine-derived actinomycetes.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.[1] The potential of this compound to combat antibiotic-resistant pathogens underscores the importance of developing a synthetic route to access this molecule and its analogs for further biological evaluation.[1]
Chemical Structure:
-
Molecular Formula: C₃₇H₅₈O₁₅[1]
-
Molecular Weight: 742.8 g/mol [1]
-
Key Features: The structure of this compound is characterized by a highly substituted carbocyclic core, multiple stereocenters, and several ester functionalities. A detailed synthetic approach must address the stereoselective formation of these features.
Proposed Retrosynthetic Analysis
Given the absence of a published total synthesis, a hypothetical retrosynthetic analysis is proposed to deconstruct the molecule into simpler, more readily available starting materials. This analysis identifies key disconnections and the strategic bond formations that would be critical to a successful synthesis.
A plausible retrosynthetic pathway for this compound is outlined below. The strategy hinges on the disconnection of the ester linkages to reveal a core polyol structure and the corresponding carboxylic acid side chains. The carbocyclic core could then be disconnected via reactions that are known to form carbon-carbon bonds reliably and with high stereocontrol.
References
Application Notes and Protocols for Valeriotetrate C Fermentation and Extraction
Valeriotetrate C is a complex polyketide-like molecule with several ester functionalities. While the user specified Streptomyces valeriae as the source, it is important to note that some databases list its origin as the plant Valeriana jatamansi Jones, while others indicate it is a secondary metabolite from marine-derived actinomycetes. Due to this conflicting information and the absence of specific literature for the fermentation and extraction of this compound from Streptomyces valeriae, this document provides a detailed, generalized protocol based on established methods for the production and isolation of similar complex secondary metabolites from Streptomyces species.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are generalized and hypothetical, designed to serve as a starting point for the development of a specific process for this compound production from Streptomyces valeriae. Optimization of all parameters is critical for successful implementation.
Fermentation Protocol
This protocol outlines the steps for the cultivation of Streptomyces valeriae to produce this compound. The process involves inoculum preparation, fermentation, and monitoring of culture parameters.
Inoculum Development
A two-stage inoculum development is recommended to ensure a healthy and active culture for the production phase.
-
Stage 1: Slant Culture Activation
-
Aseptically transfer a loopful of Streptomyces valeriae spores from a cryopreserved stock onto an International Streptomyces Project 2 (ISP2) agar slant.
-
Incubate the slant at 28-30°C for 7-10 days, or until abundant sporulation is observed.
-
-
Stage 2: Seed Culture
-
Prepare a seed culture medium (e.g., ISP2 broth).
-
Inoculate the seed medium with spores from the activated slant culture.
-
Incubate the seed culture in a shaker incubator at 28-30°C with agitation (200-250 rpm) for 48-72 hours.
-
Production Fermentation
-
Prepare the production medium (see Table 1 for a suggested composition). The optimal medium composition should be determined experimentally.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture in a fermenter or shake flasks at 28-30°C with agitation (200-250 rpm) for 7-14 days.
-
Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound production (if an analytical standard and method are available).
Table 1: Suggested Fermentation Media Composition
| Component | Concentration (g/L) | Notes |
| Seed Medium (ISP2 Broth) | ||
| Yeast Extract | 4.0 | Provides essential vitamins and growth factors. |
| Malt Extract | 10.0 | Carbon and nitrogen source. |
| Dextrose | 4.0 | Primary carbon source. |
| Production Medium | This is a starting point; optimization is recommended. | |
| Soluble Starch | 20.0 | Complex carbohydrate as a primary carbon source. |
| Soy Peptone | 10.0 | Organic nitrogen source. |
| Yeast Extract | 5.0 | Provides growth factors. |
| CaCO₃ | 2.0 | Acts as a pH buffer. |
| KBr | 0.1 | May enhance secondary metabolite production in marine-derived strains. |
| FeSO₄·7H₂O | 0.01 | Trace element. |
| Seawater (optional) | To 1 L | Can be beneficial for marine Streptomyces strains. |
| Distilled Water | To 1 L | If not using seawater. |
Fermentation Workflow Diagram
Caption: Fermentation workflow for this compound production.
Extraction and Purification Protocol
This protocol describes a general method for extracting and purifying this compound from the fermentation broth. The chemical structure of this compound (a large molecule with multiple ester groups) suggests it will have moderate polarity, making it amenable to solvent extraction with a moderately polar organic solvent.
Extraction
-
At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.
-
The secondary metabolite may be intracellular, extracellular, or both. Therefore, both the mycelial biomass and the supernatant should be extracted separately to determine the location of the target compound.
-
Supernatant Extraction:
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Mycelial Extraction:
-
Homogenize the mycelial biomass in acetone or methanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Resuspend the resulting aqueous residue in water and extract with ethyl acetate as described for the supernatant.
-
-
Combine the crude extracts if they show similar profiles by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification
A multi-step chromatographic approach is typically required for the purification of complex natural products.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate.
-
-
Preparative HPLC:
-
For final purification, subject the semi-purified fractions to preparative reverse-phase HPLC (e.g., on a C18 column).
-
Use a gradient of water and acetonitrile or methanol as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
Table 2: Summary of Extraction and Purification Parameters
| Step | Parameter/Reagent | Rationale |
| Extraction | ||
| Solid-Liquid Separation | Centrifugation or Filtration | To separate mycelial biomass from the culture broth. |
| Extraction Solvent | Ethyl Acetate | A moderately polar solvent effective for extracting a wide range of secondary metabolites. |
| Purification | ||
| Initial Chromatography | Silica Gel Column | To separate compounds based on polarity. |
| Elution Solvents (Silica) | Hexane/Ethyl Acetate, then Ethyl Acetate/Methanol | Gradient elution to separate compounds with a wide range of polarities. |
| Final Purification | Preparative Reverse-Phase HPLC (C18) | High-resolution separation based on hydrophobicity. |
| Elution Solvents (HPLC) | Water/Acetonitrile or Water/Methanol | Common mobile phases for reverse-phase chromatography. |
Extraction and Purification Workflow Diagram
Caption: Extraction and purification workflow for this compound.
Analytical Methods
To monitor the production and purification of this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is suitable for the quantification of this compound. The mobile phase would likely consist of a gradient of water and acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weight of the produced compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the purified this compound.
These protocols provide a foundational framework for the fermentation, extraction, and purification of this compound from Streptomyces valeriae. Extensive optimization of each step will be necessary to achieve high yields and purity of the final product.
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Valeriotetrate C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the purification of Valeriotetrate C, a neuroprotective and antibiotic agent, from its natural source, Valeriana jatamansi, using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a bioactive natural product isolated from the medicinal plant Valeriana jatamansi.[1] It has garnered scientific interest due to its potential therapeutic properties, including acting as a potent antibiotic through the inhibition of bacterial cell wall synthesis and exhibiting neuroprotective effects.[1][2] The complex phytochemical profile of Valeriana jatamansi, which includes a variety of sesquiterpenoids, flavonoids, and iridoids, necessitates a robust purification strategy to isolate this compound for further pharmacological and clinical studies.[3][4][5][6]
This application note details a preparative HPLC method for the efficient purification of this compound. The protocol is based on established methods for the separation of iridoid glycosides, a class of compounds prevalent in Valeriana species and structurally related to this compound.[7][8][9][10]
Experimental Protocols
2.1. Extraction of Crude this compound from Valeriana jatamansi
This protocol outlines the initial extraction of a this compound-enriched fraction from the rhizomes of Valeriana jatamansi.
-
Materials and Reagents:
-
Dried and powdered rhizomes of Valeriana jatamansi
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
-
-
Procedure:
-
Macerate 100 g of powdered Valeriana jatamansi rhizomes in 1 L of methanol for 48 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.
-
Resuspend the crude extract in deionized water and perform liquid-liquid partitioning with ethyl acetate to enrich the iridoid fraction.
-
Collect the ethyl acetate fraction and evaporate to dryness. This will be the crude sample for HPLC purification.
-
Dissolve a known quantity of the dried extract in the HPLC mobile phase for injection.
-
2.2. Preparative HPLC Purification of this compound
This protocol describes the conditions for the purification of this compound from the crude extract using a preparative HPLC system.
-
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 15.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 500 µL
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 70 | 30 |
| 45 | 70 | 30 |
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes.
-
Inject the dissolved crude sample onto the column.
-
Run the gradient program as detailed above.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the HPLC purification of this compound.
Table 1: HPLC Analysis of Crude and Purified this compound
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Crude Extract | 18.5 | 1,250,000 | 15.2 |
| Purified Fraction | 18.5 | 1,180,000 | 98.6 |
Table 2: Purification Yield and Recovery
| Parameter | Value |
| Initial Crude Sample Weight (mg) | 100 |
| Purified this compound Weight (mg) | 14.1 |
| Overall Recovery (%) | 92.8 |
Visualizations
4.1. Experimental Workflow Diagram
Workflow for this compound Purification.
4.2. Representative Signaling Pathway
Given its neuroprotective properties, this compound may modulate pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival.
PI3K/Akt Pathway and this compound.
References
- 1. This compound | neuroprotective agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
- 3. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gbpihed.gov.in [gbpihed.gov.in]
- 5. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of Valeriotetrate C, a potent antibiotic known to inhibit bacterial cell wall synthesis.[1] this compound is a secondary metabolite produced by certain marine-derived actinomycetes and has also been isolated from Valeriana jatamansi.[1]
Introduction to this compound
This compound is an antibiotic compound with a proposed mechanism of action involving the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] Its potential as a therapeutic agent, especially against resistant bacterial infections, makes it a compound of significant interest in drug development.[1] Accurate and standardized antimicrobial susceptibility testing is crucial to determine its spectrum of activity and potency.
Data Presentation: Antimicrobial Activity of this compound
The following tables are templates for researchers to summarize the quantitative data obtained from antimicrobial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | [Insert Data] |
| Enterococcus faecalis | e.g., 29212 | [Insert Data] |
| Streptococcus pneumoniae | e.g., 49619 | [Insert Data] |
| Escherichia coli | e.g., 25922 | [Insert Data] |
| Pseudomonas aeruginosa | e.g., 27853 | [Insert Data] |
| Klebsiella pneumoniae | e.g., 700603 | [Insert Data] |
| [Add more strains as needed] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MBC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | [Insert Data] |
| Enterococcus faecalis | e.g., 29212 | [Insert Data] |
| Streptococcus pneumoniae | e.g., 49619 | [Insert Data] |
| Escherichia coli | e.g., 25922 | [Insert Data] |
| Pseudomonas aeruginosa | e.g., 27853 | [Insert Data] |
| Klebsiella pneumoniae | e.g., 700603 | [Insert Data] |
| [Add more strains as needed] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2]
Materials:
-
This compound stock solution (e.g., in DMSO or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Protocol:
-
Prepare this compound dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).
-
-
Inoculate the microtiter plate:
-
Dispense 50 µL of the appropriate this compound dilution into each well of a new 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard. This should then be diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated broth without this compound.
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC determination:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot from each.
-
-
Plating:
-
Spread each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by observing the concentration at which no bacterial colonies grow on the agar plate.
-
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Prepare this compound disks:
-
Impregnate sterile filter paper disks with a standardized amount of this compound solution and allow them to dry.
-
-
Inoculate the MHA plate:
-
Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Apply the disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
-
Measure the zone of inhibition:
-
Measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanism of action of this compound.
References
Application Notes and Protocols for Valeriotetrate C Minimum Inhibitory Concentration (MIC) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeriotetrate C is a natural product, noted as a potent antibiotic compound derived from marine-derived actinomycetes.[1] It has also been isolated from Valeriana jatamansi. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These protocols are essential for assessing the antimicrobial efficacy of this compound and are foundational for further research into its potential as a therapeutic agent, particularly against resistant bacterial infections.[1]
Mechanism of Action
This compound primarily functions by inhibiting bacterial cell wall synthesis, which leads to bactericidal effects against a spectrum of both Gram-positive and Gram-negative bacteria.[1] This mechanism of action makes it a compound of interest for combating pathogens that may have developed resistance to other classes of antibiotics.
Data Presentation
Quantitative data from MIC assays should be recorded systematically to ensure clarity and comparability across experiments. The following table provides a standardized format for presenting MIC data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Microorganism | Strain ID (e.g., ATCC) | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) | Negative Control (Solvent) |
| Staphylococcus aureus | ATCC 25923 | Vancomycin | DMSO | ||
| Bacillus subtilis | ATCC 6633 | Penicillin | DMSO | ||
| Escherichia coli | ATCC 25922 | Gentamicin | DMSO | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | DMSO |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for antimicrobial susceptibility testing.
Materials and Equipment
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)
-
Positive control antibiotics (e.g., vancomycin, penicillin, gentamicin, ciprofloxacin)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards (0.5)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Resazurin sodium salt solution (optional, for viability indication)
Protocol Steps
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
This will create a range of decreasing concentrations of this compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., gentamicin) serially diluted, and inoculated with the test bacteria.
-
Negative Control (Solvent Control): A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound and the bacterial inoculum to ensure the solvent has no antimicrobial activity.
-
Growth Control: A well containing only the broth medium and the bacterial inoculum, with no antimicrobial agent.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Optionally, 4-6 hours into the incubation, 20 µL of resazurin solution can be added to each well. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.
Experimental Workflow Diagram
Caption: Broth Microdilution MIC Assay Workflow.
References
Application Notes and Protocols: In Vitro Evaluation of Valeriotetrate C's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotetrate C is a natural product, reported to be a potent antibiotic.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antibacterial activity. The methodologies described herein are fundamental for researchers in microbiology, natural product chemistry, and infectious disease to assess the efficacy of this compound against a panel of clinically relevant bacteria.
This compound is a secondary metabolite that has been isolated from Valeriana jatamansi Jones and certain strains of marine-derived actinomycetes.[1] Its proposed mechanism of action is the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] Due to this unique mechanism, it is a compound of interest for its potential to combat pathogens that have developed resistance to conventional antibiotics.[1]
These application notes are intended to guide researchers in obtaining reproducible and comparable data on the antibacterial spectrum and potency of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the in vitro antibacterial activity of this compound against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 4 |
| Enterococcus faecalis | Gram-positive | 29212 | 8 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 2 |
| Escherichia coli | Gram-negative | 25922 | 16 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 29213 | 8 | 2 |
| Enterococcus faecalis | Gram-positive | 29212 | 32 | 4 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 4 | 2 |
| Escherichia coli | Gram-negative | 25922 | 64 | 4 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 | >4 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 64 | 4 |
Experimental Protocols
Detailed methodologies for key in vitro antibacterial assays are provided below. These protocols are based on established standards to ensure data integrity and reproducibility.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[2][3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Microtiter Plates: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: In the first column of wells, add 50 µL of the this compound stock solution to the 50 µL of CAMHB, creating a 1:2 dilution. Mix well and transfer 50 µL to the next column to perform a two-fold serial dilution across the plate. Discard the final 50 µL from the last dilution column. This will result in decreasing concentrations of the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth medium (e.g., CAMHB)
-
Sterile tubes or flasks
-
Shaking incubator
-
MHA plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing the bacterial culture at a starting density of ~1 x 10^6 CFU/mL in CAMHB.
-
Addition of Compound: Add this compound to the flasks at the desired concentrations. Include a growth control flask with no compound.
-
Incubation: Incubate all flasks in a shaking incubator at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of each aliquot and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of an antibacterial compound.
Caption: Workflow for in vitro antibacterial evaluation.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound is reported to inhibit bacterial cell wall synthesis. The diagram below outlines the key stages of peptidoglycan synthesis, the likely target of this compound.
Caption: Inhibition of bacterial cell wall synthesis.
References
Valeriotetrate C Formulation for Preclinical Studies: Application Notes and Protocols
Disclaimer: Publicly available information regarding "Valeriotetrate C" is limited and presents conflicting descriptions. One source identifies it as a potent antibiotic isolated from marine actinomycetes that inhibits bacterial cell wall synthesis[1]. Another describes it as a neuroprotective agent isolated from Valeriana jatamansi[2]. To date, there are no detailed preclinical studies, formulation protocols, or extensive quantitative data published in peer-reviewed literature for a compound with this name.
Therefore, this document provides a generalized framework and illustrative protocols for the preclinical formulation development of a novel, poorly soluble natural product, which can be adapted for a compound like this compound upon its characterization.
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the critical first step in developing a suitable formulation for preclinical studies.
1.1. Physicochemical Characterization
Initial characterization should focus on the following parameters:
-
Solubility: Determination in various aqueous and non-aqueous solvents is crucial. This will dictate the choice of formulation strategy.
-
Stability: Assessment of stability under different conditions (pH, light, temperature) is necessary to ensure the compound remains intact during formulation and administration.
-
LogP/LogD: The lipophilicity of the compound will influence its absorption and distribution.
-
pKa: The ionization constant will determine the solubility at different physiological pH values.
-
Solid-State Properties: Characterization of crystallinity and polymorphism can impact solubility and dissolution rates.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Formula | C₃₇H₅₈O₁₅[1] | Mass Spectrometry |
| Molecular Weight | 742.8 g/mol [1] | Mass Spectrometry |
| Aqueous Solubility | < 0.1 µg/mL | HPLC-UV |
| Solubility in DMSO | > 50 mg/mL | Visual Inspection |
| LogP | 4.2 (Predicted) | Computational |
| Stability (pH 7.4, 4°C) | > 95% over 24h | HPLC-UV |
Formulation Strategies for Preclinical Studies
The primary goal of a preclinical formulation is to achieve adequate and consistent exposure in animal models[3]. For a poorly soluble compound, several approaches can be considered.
2.1. Solution Formulations
Solutions are often preferred for preclinical studies as the drug is readily available for absorption[4].
-
Co-solvents: A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) can be used to increase solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to form micellar solutions.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.
2.2. Suspension Formulations
If a solution is not feasible, a suspension can be an alternative.
-
Wetting Agents: Surfactants are used to ensure complete wetting of the drug particles[4].
-
Suspending Agents: Viscosity-enhancing agents (e.g., carboxymethylcellulose) are used to prevent settling of particles[4].
-
Particle Size Reduction: Micronization or nanomilling can improve the dissolution rate.
Table 2: Example Preclinical Formulations for a Poorly Soluble Compound
| Formulation Type | Vehicle Composition | Drug Concentration | Administration Route |
| Solution | 10% DMSO / 40% PEG 400 / 50% Saline | 1 mg/mL | Intravenous |
| Suspension | 0.5% Tween® 80 / 0.5% CMC in Water | 10 mg/mL | Oral Gavage |
| Solution | 20% Hydroxypropyl-β-cyclodextrin in Water | 2 mg/mL | Intraperitoneal |
Experimental Protocols
Below are generalized protocols for in vitro and in vivo studies that would be applicable in the preclinical evaluation of a novel compound.
3.1. In Vitro Cytotoxicity Assay Protocol
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cell lines.
Materials:
-
Cell lines (e.g., human cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. In Vivo Efficacy Study Protocol (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a this compound formulation.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells for implantation
-
This compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer the this compound formulation and vehicle control according to the desired schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
4.1. Signaling Pathway Diagram
The following is a hypothetical signaling pathway for an antibiotic that inhibits bacterial cell wall synthesis.
Caption: Hypothetical mechanism of this compound inhibiting bacterial cell wall synthesis.
4.2. Experimental Workflow Diagram
The diagram below illustrates a typical workflow for preclinical evaluation of a novel compound.
References
- 1. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
- 2. This compound | neuroprotective agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotetrate C is a naturally occurring iridoid compound isolated from Valeriana jatamansi.[1] Iridoids from this plant have garnered significant interest due to their potential therapeutic properties, including neuroprotective effects.[2][3][4] An iridoid-rich fraction from Valeriana jatamansi has been shown to promote axonal regeneration and motor functional recovery after spinal cord injury through the activation of the PI3K/Akt signaling pathway.[5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological activities.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method, in particular, offers high sensitivity and selectivity, making it suitable for complex biological samples.[6][7][8]
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the analysis of relatively clean samples, such as extracts and formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma and tissue homogenates.[9]
Method 1: Quantification of this compound by HPLC-UV
This method is designed for the quantification of this compound in purified extracts and pharmaceutical formulations.
Experimental Protocol
1. Sample Preparation (from Valeriana jatamansi roots)
-
Extraction:
-
Grind dried roots of Valeriana jatamansi to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered material.
-
Extract with 25 mL of 95% ethanol in a sonicator bath for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.[5]
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30.1-35 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of a pure this compound standard).
-
Injection Volume: 10 µL.
-
3. Method Validation Parameters
The following table summarizes the typical validation parameters for this HPLC-UV method.
| Parameter | Specification |
| Linearity (Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from matrix components |
Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound by LC-MS/MS
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices such as rat plasma for pharmacokinetic studies. The protocol is adapted from a validated method for a similar iridoid, valtrate.[6][7]
Experimental Protocol
1. Sample Preparation (from Rat Plasma)
-
Protein Precipitation:
-
To 100 µL of rat plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar iridoid not present in the sample).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: m/z [M+H]⁺ → Product ion 1, Product ion 2 (To be determined by direct infusion of a pure standard).
-
Internal Standard (IS): m/z [M+H]⁺ → Product ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).
-
3. Method Validation Parameters
The following table summarizes the expected validation parameters for this LC-MS/MS method.
| Parameter | Specification |
| Linearity (Range) | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Signaling Pathway
Iridoid-rich fractions from Valeriana jatamansi have been observed to activate the PI3K/Akt signaling pathway, which is known to be involved in cell survival and proliferation, and in this context, promoting neuronal health and regeneration.[5]
Caption: Hypothesized PI3K/Akt signaling pathway activated by this compound.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the sample matrix and the required sensitivity. The detailed protocols and validation parameters serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to accurately measure this compound, facilitating further research into its therapeutic potential.
References
- 1. This compound | neuroprotective agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Iridoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoids from the roots of Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a LC-MS-MS Method for Quantification of Valtrate and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Valeriotetrate C Cell-Based Assay Development
Topic: Valeriotetrate C Cell-Based Assay Development Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring iridoid compound isolated from Valeriana jatamansi.[1] Iridoids, a class of monoterpenoids, are known for a wide range of biological activities, including anti-inflammatory effects.[2][3][4] Emerging evidence suggests that compounds from Valeriana species exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB signaling cascade is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][6]
This document provides a comprehensive guide for the development of a cell-based assay to characterize the anti-inflammatory properties of this compound, with a specific focus on its potential to inhibit the NF-κB signaling pathway. The protocols outlined herein describe methods to assess cytotoxicity, measure the inhibition of NF-κB activation, and quantify the downstream effects on pro-inflammatory mediators.
Hypothetical Signaling Pathway: this compound Inhibition of NF-κB
The proposed mechanism of action for this compound involves the inhibition of the canonical NF-κB signaling pathway. In this pathway, inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8] this compound is hypothesized to interfere with this cascade, potentially by inhibiting IKK activity or preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Cell Line and Culture Conditions
The murine macrophage cell line RAW 264.7 is recommended for these assays as it is a well-established model for studying inflammation and responds robustly to LPS stimulation.[2][4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: Cytotoxicity Assessment using MTT Assay
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay
This assay quantifies the level of nitrite, a stable metabolite of NO, in the culture supernatant. Inhibition of NO production is an indicator of anti-inflammatory activity.[1]
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine nitrite concentrations using a sodium nitrite standard curve.
Protocol 3: NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Methodology:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat with a non-toxic concentration of this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 4: Analysis of IκBα Phosphorylation by Western Blot
This assay measures the level of phosphorylated IκBα to assess the activation of the NF-κB pathway upstream of p65 translocation.
Methodology:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data should be presented in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 4.8 |
| 10 | 95.5 ± 6.2 |
| 25 | 88.1 ± 5.9 |
| 50 | 65.3 ± 7.1 |
| 100 | 42.8 ± 6.5 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (Unstimulated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (5 µM) | 18.9 ± 1.8 | 28.9 |
| LPS + this compound (10 µM) | 12.3 ± 1.5 | 56.5 |
| LPS + this compound (25 µM) | 6.8 ± 1.1 | 80.2 |
Table 3: Densitometric Analysis of Phospho-IκBα Western Blot
| Treatment | Relative Phospho-IκBα/Total IκBα Ratio |
| Control (Unstimulated) | 0.15 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.12 |
| LPS + this compound (25 µM) | 0.45 ± 0.09 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the anti-inflammatory and cytotoxic effects of Valeriana tuberosa L. constituents: Integrating in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extrasynthese.com [extrasynthese.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Valeriotetrate C stability and degradation in solution
Disclaimer: Information on the stability and degradation of the specific compound "Valeriotetrate C" is not publicly available. This technical support guide has been developed using data and protocols for a closely related class of compounds, the valepotriates (e.g., valtrate, acevaltrate). Valepotriates are known for their inherent instability, and the information presented here is intended to serve as a representative guide for researchers working with structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly upon dissolution. Is this expected?
A1: Yes, this is a known characteristic of valepotriate-type compounds. These molecules are inherently unstable and can degrade quickly in solution, especially under neutral or alkaline conditions.[1][2][3] It is crucial to use freshly prepared solutions for your experiments to ensure accurate results.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of valepotriate-like compounds is significantly affected by several factors:
-
pH: They are highly susceptible to degradation in acidic or alkaline conditions.[1][3]
-
Temperature: Elevated temperatures accelerate the degradation process. These compounds are thermolabile.[1][2][4]
-
Solvent: The choice of solvent can impact stability. Alcoholic solutions, for instance, can contribute to decomposition.[1][3]
-
Light: Exposure to light may also promote degradation, although this is a less documented factor compared to pH and temperature.
Q3: What are the likely degradation products of this compound?
A3: Based on analogous compounds, the primary degradation products are likely to be baldrinal and homobaldrinal.[2][5][6] During isolation and analysis, other decomposition products, such as valtrals, may also be formed.[5][6] It is important to be aware that these degradation products may have their own biological activities.[2][5][7]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][8] This technique allows for the separation and quantification of the parent compound from its degradation products. LC-MS/MS can also be a powerful tool for identifying unknown degradation products.[9][10]
Q5: Are there any recommended storage conditions for this compound solutions?
A5: To minimize degradation, solutions should be prepared fresh in a suitable solvent and used immediately. If short-term storage is unavoidable, it is recommended to store the solution at low temperatures (e.g., -20°C) and protected from light.[4] One study on a valepotriate extract noted that storage in methanol at -20°C slowed down molecular conversion compared to a dry extract.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent biological activity in assays. | Degradation of this compound in the assay medium. | Prepare fresh solutions immediately before each experiment. Consider performing a time-course experiment to assess the stability of the compound in your specific assay buffer and conditions. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Use a validated stability-indicating HPLC method to identify and quantify the parent compound and its degradants. Compare the chromatograms of fresh and aged solutions to confirm the identity of degradation peaks. |
| Low recovery of this compound during extraction. | Degradation during the extraction process. | Optimize extraction conditions to minimize exposure to harsh pH, high temperatures, and certain solvents. Consider solid-phase extraction (SPE) with a non-polar stationary phase as a milder alternative to liquid-liquid extraction. |
| Color change observed in the solution. | Formation of colored degradation products. | This is a visual indicator of degradation. The solution should be discarded, and a fresh solution prepared. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of a Valepotriate Compound in Aqueous Buffer at 25°C
| pH | % Degradation (1 hour) | % Degradation (4 hours) | % Degradation (24 hours) |
| 3.0 | 5% | 15% | 40% |
| 5.0 | 2% | 8% | 25% |
| 7.0 | 15% | 50% | 95% |
| 9.0 | 30% | 80% | >99% |
Table 2: Illustrative Temperature-Dependent Degradation of a Valepotriate Compound in a Protic Solvent (Methanol) at pH 7
| Temperature | % Degradation (1 hour) | % Degradation (4 hours) | % Degradation (24 hours) |
| 4°C | <1% | 5% | 15% |
| 25°C (Room Temp) | 10% | 40% | 90% |
| 37°C | 25% | 70% | >99% |
| 60°C | 60% | >99% | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Identify and characterize any significant degradation products using LC-MS/MS if necessary.
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC system with a PDA or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
A gradient elution is often preferred to separate the parent compound from its various degradation products. A typical mobile phase could be a mixture of acetonitrile and water (with 0.1% formic acid).
-
Example Gradient:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30-70% Acetonitrile (linear gradient)
-
20-25 min: 70% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound)
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 4. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Valeriotetrate C Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Valeriotetrate C.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly when using reverse-phase high-performance liquid chromatography (RP-HPLC).
Problem: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Mobile Phase Composition | Optimize the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A gradient elution may improve separation and yield. | Improved peak resolution and recovery of this compound. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. The optimal pH will depend on the pKa of this compound. | Enhanced retention and peak shape, leading to better separation and higher yield. |
| Sample Overload | Reduce the amount of crude sample injected onto the column. | Sharper peaks and improved separation from impurities, preventing co-elution and loss of product. |
| Degradation of this compound | Ensure the stability of this compound in the chosen solvents and at the operating temperature. Consider performing the purification at a lower temperature. | Minimized degradation of the target compound, resulting in a higher recovery of pure this compound. |
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Column Overload | Decrease the injection volume or the concentration of the sample. | Symmetrical, Gaussian-shaped peaks. |
| Secondary Interactions with the Stationary Phase | Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). | Reduced peak tailing due to the masking of active sites on the stationary phase. |
| Mismatched Solvent Strength of Sample and Mobile Phase | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | Improved peak shape and prevention of peak distortion. |
| Column Degradation | Replace the HPLC column with a new one of the same type. | Restoration of sharp and symmetrical peaks. |
Problem: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a high-quality solvent mixing system. | Consistent and reproducible retention times for this compound. |
| Temperature Variations | Use a column oven to maintain a constant temperature throughout the purification process. | Stable retention times, as temperature fluctuations can affect viscosity and analyte interaction with the stationary phase. |
| Column Equilibration Issues | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | Reproducible retention times from the start of each run. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | Stable baseline and consistent retention times. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification on a C18 column?
A1: A good starting point for a C18 column is a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 30 minutes. The optimal gradient will need to be determined empirically.
Q2: How can I remove highly non-polar impurities from my this compound sample?
A2: If highly non-polar impurities are present, you can incorporate a wash step with a high percentage of organic solvent at the end of your gradient to elute these impurities from the column. Alternatively, a pre-purification step using normal-phase chromatography or liquid-liquid extraction may be beneficial.
Q3: My this compound appears to be degrading on the column. What can I do?
A3: Degradation on the column can be due to the pH of the mobile phase or the temperature. Try adjusting the pH to a more neutral range if the stability of this compound is compromised at low pH (e.g., when using TFA). Additionally, performing the purification at a lower temperature, such as in a cold room or with a column chiller, can mitigate thermal degradation.
Q4: What is the best way to concentrate the purified this compound fractions?
A4: The purified fractions, which are typically in a mixture of organic solvent and water, can be concentrated using a rotary evaporator. Be mindful of the temperature to avoid degradation of this compound. For small volumes, a stream of inert gas (like nitrogen) can be used to evaporate the solvent.
Experimental Protocols
Protocol 1: RP-HPLC Method Development for this compound Purification
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Procedure: a. Dissolve a small amount of the crude this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA). b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample and run the gradient program. d. Analyze the chromatogram to determine the retention time of this compound and the resolution from impurities. e. Adjust the gradient slope and duration to optimize the separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common this compound purification issues.
Technical Support Center: Valeriotetrate C Solubility Improvement for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valeriotetrate C. The focus is on addressing solubility challenges to ensure reliable and reproducible bioassay results.
Troubleshooting Guide
Encountering issues with this compound in your bioassays? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of the compound. Valeriotetrates are known to be lipophilic.[1] | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium. - Employ a different solubilization strategy such as cyclodextrin complexation or the use of surfactants.[2] - Prepare a higher concentration stock solution in a suitable organic solvent and use a smaller volume for dilution into the assay medium. |
| Inconsistent or non-reproducible bioassay results. | - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound upon dilution into the aqueous assay buffer. - Degradation of the compound. Valepotriates can be unstable in acidic or alkaline conditions.[3] | - Visually inspect the stock solution for any particulate matter. If present, gently warm or sonicate the solution to aid dissolution. - Perform serial dilutions and observe for any signs of precipitation at each step. - Prepare fresh stock solutions for each experiment. - Ensure the pH of the assay buffer is within a neutral and stable range for this compound. |
| Low or no observed bioactivity. | - The concentration of solubilized this compound is below the effective concentration due to poor solubility. - The compound has degraded in the experimental conditions. | - Confirm the solubility of this compound in your specific assay medium. - Implement a solubility enhancement technique to increase the concentration of the dissolved compound. - Run a positive control to ensure the assay is performing as expected. - Check the stability of this compound under your assay conditions (e.g., temperature, pH). |
| Formation of an oily film or globules in the assay well. | The lipophilic nature of this compound is causing it to phase separate from the aqueous medium. | - Utilize a surfactant or a lipid-based formulation approach to create a stable emulsion or micellar solution. - Consider using a different bioassay format that is more tolerant of hydrophobic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a potent antibiotic that is a secondary metabolite produced by certain strains of marine-derived actinomycetes.[4] It belongs to a class of compounds known as valepotriates, which are characteristically lipophilic (fat-soluble) and unstable in acidic or alkaline aqueous solutions.[1][3] This inherent low water solubility can lead to several challenges in standard aqueous bioassay systems, including precipitation, inaccurate concentration assessment, and consequently, unreliable bioactivity data.
Q2: What are the initial steps to solubilize this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. This stock solution is then diluted into the aqueous bioassay medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Q3: What are some advanced methods to improve the solubility of this compound?
If co-solvents are insufficient, several advanced techniques can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[2]
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, allowing for its dispersion in an aqueous solution.
-
Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at the solid state, which can enhance its dissolution rate.
-
Nanotechnology Approaches: Formulating this compound into nanoparticles or nanoemulsions can significantly increase its surface area and, therefore, its solubility and dissolution rate.[5][6]
Q4: How can I determine the best solubility enhancement strategy for my specific bioassay?
The choice of method depends on the specific requirements of your bioassay. A systematic approach is recommended:
-
Characterize the problem: Determine the extent of the solubility issue.
-
Screening: Test a few different methods on a small scale (e.g., different co-solvents, a cyclodextrin, a non-ionic surfactant).
-
Optimization: Once a promising method is identified, optimize the concentration of the solubilizing agent to maximize the solubility of this compound while minimizing any potential interference with the assay.
-
Validation: Ensure that the chosen solubilization method does not affect the outcome of the bioassay by running appropriate controls (e.g., vehicle controls containing the solubilizing agent alone).
Quantitative Data on Solubility Improvement Strategies
The following table provides an illustrative example of how different methods can improve the apparent aqueous solubility of a hydrophobic compound similar to this compound. Note: This data is for illustrative purposes and actual results for this compound may vary.
| Solubilization Method | Concentration of Agent | Apparent Solubility (µg/mL) | Fold Increase |
| Water (Control) | N/A | 1.5 | 1 |
| 1% DMSO in water | 1% (v/v) | 25 | 16.7 |
| 10% Ethanol in water | 10% (v/v) | 45 | 30 |
| 10 mM HP-β-Cyclodextrin | 10 mM | 150 | 100 |
| 0.5% Tween® 80 | 0.5% (w/v) | 220 | 146.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
-
Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. For a 10 mg/mL stock solution, add 100 µL of DMSO.
-
Vortex or gently sonicate the solution to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no particulate matter.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
For the bioassay, dilute the stock solution serially in the assay medium, ensuring the final solvent concentration is non-toxic to the cells or organisms being tested.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 100 mM).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 20 mg/mL in ethanol).
-
In a separate tube, add the desired volume of the HP-β-CD stock solution.
-
While vortexing the HP-β-CD solution, slowly add the this compound stock solution.
-
Allow the mixture to equilibrate by incubating at room temperature for at least 1 hour with gentle agitation.
-
This solution, containing the this compound-cyclodextrin complex, can then be used for your bioassay.
Visualizations
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
This compound is known to inhibit bacterial cell wall synthesis.[4] The following diagram illustrates the key stages of peptidoglycan synthesis, a common target for antibiotics.
Caption: Bacterial peptidoglycan synthesis pathway and potential antibiotic targets.
Experimental Workflow: Solubility Enhancement and Bioassay
The following diagram outlines a logical workflow for addressing the solubility of this compound in preparation for a bioassay.
Caption: Workflow for improving this compound solubility for bioassays.
References
- 1. Valepotriate Analysis Laboratories - Analytice [analytice.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
- 5. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Valeriotetrate C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Valeriotetrate C, particularly focusing on addressing issues of low yield.
Disclaimer: As of our latest update, a complete de novo total synthesis of this compound has not been published in peer-reviewed literature. This compound is a complex natural product isolated from marine-derived actinomycetes. The following guidance is based on established principles of complex molecule synthesis and purification and is intended to serve as a proactive resource for researchers undertaking synthetic efforts toward this or structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of a this compound precursor is consistently low. What are the most common areas for yield loss?
A1: In a multi-step synthesis of a complex molecule like a this compound precursor, yield loss can occur at numerous stages. Key areas to investigate include:
-
Incomplete Reactions: Monitor reactions closely by TLC or LC-MS to ensure they have gone to completion. An incomplete reaction not only lowers the yield of the desired product but also complicates purification.
-
Side Reactions: The formation of byproducts is a major source of yield loss. Re-evaluate reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
-
Purification Losses: Significant material can be lost during workup and purification steps, especially with highly polar or sensitive compounds.
-
Instability of Intermediates: Some intermediates in a long synthetic route may be unstable and decompose upon standing, during purification, or even during the subsequent reaction.
Q2: I am struggling with the purification of a key intermediate. What alternative purification strategies can I try?
A2: If standard silica gel chromatography is proving ineffective or leading to significant product loss, consider the following alternatives:
-
Alternative Stationary Phases: Consider using alumina (basic or neutral), C18-functionalized silica (reverse-phase), or size-exclusion chromatography.
-
Flow-Through Chromatography: For removing highly polar or charged impurities, a flow-through approach using an appropriate ion-exchange resin can be effective, allowing your product to pass through while impurities are retained.
-
Recrystallization: If your compound is crystalline, recrystallization can be a highly effective method for achieving high purity and can sometimes be scaled up more easily than chromatography.
-
Preparative HPLC: For difficult separations, preparative HPLC offers high resolution, though it may be less suitable for very large quantities.
Q3: How can I minimize the number of synthetic steps to improve overall yield?
A3: Reducing the number of steps is a fundamental strategy for improving overall yield. Consider:
-
Convergent Synthesis: Design a synthetic route where large fragments of the molecule are synthesized separately and then joined together late in the synthesis. This is generally more efficient than a linear synthesis where each step's yield loss compounds the previous one.
-
Tandem or Cascade Reactions: Explore the possibility of combining multiple transformations into a single step. This can significantly shorten the synthetic sequence.
-
Protecting Group-Free Synthesis: While challenging for complex molecules, designing a synthesis that avoids the use of protecting groups eliminates the protection and deprotection steps, thereby increasing efficiency.
Troubleshooting Guides
Issue 1: Low Yield in a Key Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality Reagents | Ensure all reagents, especially catalysts and moisture-sensitive compounds, are pure and freshly prepared or properly stored. | Improved reaction conversion and reduced side products. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, concentration, and reaction time. A Design of Experiments (DoE) approach can be efficient. | Identification of optimal conditions for maximizing product formation. |
| Catalyst Deactivation | If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. Consider using a higher catalyst loading or a more robust catalyst. | Increased reaction rate and conversion. |
| Incorrect Stoichiometry | Carefully re-verify the molar ratios of all reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion. | Higher conversion of the limiting reagent. |
Issue 2: Decomposition of Product During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid or Base Sensitivity | If using silica gel (acidic), consider neutralizing it with a base (e.g., triethylamine in the eluent) or using a different stationary phase like neutral alumina. | Reduced decomposition of the product on the column. |
| Thermal Instability | Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure. For highly sensitive compounds, consider lyophilization. | Preservation of the final product's integrity. |
| Oxidative Degradation | Purge all solvents with an inert gas (e.g., argon or nitrogen) and perform the purification under an inert atmosphere. | Minimized formation of oxidation byproducts. |
| Prolonged Exposure to a Stationary Phase | Optimize the chromatography method to reduce the run time. This can involve using a stronger eluent system or a shorter column. | Less time for the compound to decompose on the stationary phase. |
Experimental Protocols
Note: The following are generalized protocols that should be adapted based on the specific intermediates and reactions in a potential this compound synthesis.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the coupling partner (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Purification using Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel using the desired eluent system (slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A hypothetical convergent synthesis workflow for this compound.
Valeriotetrate C degradation kinetics under different pH
Frequently Asked Questions (FAQs)
Q1: My Valeriotetrate C sample is degrading in solution. What are the likely causes?
Degradation of iridoid glycosides like this compound in solution is often attributed to hydrolysis, which can be influenced by several factors including pH, temperature, and the presence of enzymes. Since this compound contains multiple ester linkages, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
Q2: At what pH is this compound expected to be most stable?
Based on studies of similar iridoid compounds, this compound is likely to be most stable in neutral to mildly acidic conditions (pH 4-7).[1] Strongly acidic (pH < 3) or alkaline (pH > 8) conditions are expected to accelerate degradation, particularly at elevated temperatures.[2][3]
Q3: Does temperature affect the degradation rate of this compound?
Yes, temperature is a critical factor. Increased temperature generally accelerates the rate of chemical degradation. For many natural products, degradation kinetics follow the Arrhenius equation, where the rate constant increases with temperature.[1][4][5] It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C) to minimize degradation.
Q4: What analytical method is recommended for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Mass Spectrometry) is the most common and reliable method for quantifying iridoid glycosides and their degradation products.[6][7][8] A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate kinetic analysis.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Experimental Buffer
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your buffer system. For initial experiments, it is recommended to use a buffer in the pH 4-7 range. If your experiment requires conditions outside this range, be aware that the compound may degrade faster. |
| High Temperature | Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the incubation time. |
| Enzymatic Degradation | If using biological matrices (e.g., cell culture media, plasma), consider the presence of esterases that can hydrolyze the ester bonds of this compound. The use of esterase inhibitors or heat-inactivated matrices may be necessary. |
| Photodegradation | Protect your samples from light, as some complex natural products are light-sensitive. Use amber vials or cover your labware with aluminum foil. |
Issue: Inconsistent or Non-reproducible Degradation Kinetics
| Possible Cause | Troubleshooting Steps |
| Inaccurate Sample Preparation | Ensure precise and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and high-purity solvents. |
| Poorly Controlled Temperature | Use a calibrated incubator or water bath with stable temperature control. |
| Buffer Instability | Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment. |
| Analytical Method Variability | Validate your HPLC method for linearity, precision, and accuracy to ensure reliable quantification.[7] |
Data Presentation: Degradation of Structurally Similar Compounds
The following tables summarize the stability of other iridoid glycosides under different pH conditions, which may serve as a reference for designing experiments with this compound.
Table 1: Stability of Various Iridoid Glycosides at Different pH Values
| Compound | pH Condition | Temperature (°C) | Observation | Reference |
| Catalpol | 4.0, 5.0, 6.0 | 70-100 | Stable in neutral conditions, sensitive to acidic pH at high temperatures. | [1] |
| Ulmoidoside B & D | 2, 8, 10, 12 | 40 | Affected by strong acid and alkaline conditions. | [2][3] |
| Geniposidic acid | 4, 6, 10, 12 | 40 | Generally stable across the tested pH range. | [2][3] |
| Iriflophenone glycosides | 2.0 - 12.0 | Not specified | Stable in neutral to acidic environments. | [4][5] |
Table 2: Kinetic Data for the Degradation of Catalpol
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |
| 4.0 | 70-100 | 0.0014 - 0.1898 | 81.7 | [1] |
| 5.0 | 70-100 | Not specified | 88.8 | [1] |
| 6.0 | 70-100 | Not specified | 98.7 | [1] |
Experimental Protocols
General Protocol for a pH-Dependent Degradation Kinetics Study
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., phosphate, citrate, borate).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and store it at -20°C.
-
Initiation of Degradation Study:
-
Aliquot the pH buffers into separate reaction vessels (e.g., amber HPLC vials).
-
Place the vessels in a temperature-controlled environment (e.g., water bath or incubator) set to the desired temperature.
-
Spike each buffer with the this compound stock solution to a final concentration suitable for your analytical method.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vessel.
-
Quenching the Reaction: Immediately quench the degradation reaction by adding a suitable solvent (e.g., acetonitrile or methanol) and/or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
-
Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the order of the reaction (e.g., zero-order, first-order) by fitting the data to the respective integrated rate laws. For many natural products, degradation follows first-order kinetics.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
-
Visualizations
Caption: Experimental workflow for determining pH-dependent degradation kinetics.
Caption: Hypothetical degradation pathway of this compound via ester hydrolysis.
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 8. search.bvsalud.org [search.bvsalud.org]
Preventing Valeriotetrate C loss during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Valeriotetrate C to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored in a refrigerator at 2-8°C[1]. Valepotriates, the class of compounds to which this compound belongs, are known to be thermolabile and unstable, making temperature control critical[2].
Q2: How does the physical state of this compound (dry vs. solution) affect its stability?
Studies on related valepotriates have shown that the physical state significantly impacts stability. A dry extract of a plant containing valepotriates showed molecular conversion from the first month of storage at -20°C. In contrast, a methanol-solubilized extract showed these changes only after the third month, although degradation products were also formed[2]. This suggests that storing this compound as a dry powder may be preferable for long-term stability, though stability in specific solvents should be empirically determined.
Q3: What are the likely factors that can cause this compound degradation?
Based on the behavior of similar compounds and general principles of chemical stability, the following factors can likely contribute to the degradation of this compound:
-
Temperature: As valepotriates are thermolabile, elevated temperatures can accelerate degradation[2].
-
Moisture: The presence of water can facilitate hydrolytic degradation. Increased moisture content has been shown to accelerate the degradation of other labile compounds[3][4].
-
Oxygen: Oxidative degradation can occur, particularly in the presence of light or certain metal ions[3]. Storing under an inert atmosphere, such as nitrogen, has been shown to be beneficial for valepotriate stability[2].
-
Light: Exposure to light, especially UV radiation, can provide the energy for photolytic degradation reactions[3][5].
-
pH: The stability of many compounds is pH-dependent. Both acidic and alkaline conditions can catalyze degradation[3][5].
Troubleshooting Guide: this compound Loss During Storage
If you are experiencing a loss of this compound during storage, consider the following potential causes and solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency in solid this compound | Improper storage temperature | Verify that the storage refrigerator maintains a consistent temperature between 2-8°C. Use a calibrated thermometer to monitor. |
| Exposure to moisture | Store the compound in a desiccator or a sealed container with a desiccant. Ensure the container is tightly closed immediately after use. | |
| Exposure to oxygen/light | Store the compound in an amber vial to protect it from light. For maximum protection, consider flushing the vial with an inert gas like nitrogen or argon before sealing. | |
| Degradation of this compound in solution | Unstable solvent | The choice of solvent can impact stability. A study on related compounds showed different stability profiles in methanol compared to a dry state[2]. Consider performing a small-scale stability study in your chosen solvent. |
| Improper solution storage | Store solutions at 2-8°C or frozen at -20°C, protected from light. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. | |
| Contaminants in the solvent | Use high-purity, anhydrous solvents. Impurities, including water and metal ions, can catalyze degradation. | |
| Inconsistent experimental results | Degradation during handling | Minimize the time the compound is at room temperature and exposed to light and air during weighing and solution preparation. |
| Freeze-thaw cycles | Repeated freezing and thawing can degrade the compound. Prepare single-use aliquots of your stock solutions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solid State
-
Sample Preparation: Aliquot approximately 1 mg of solid this compound into several amber glass vials.
-
Storage Conditions:
-
Group A: Store vials at the recommended 2-8°C.
-
Group B: Store vials at room temperature (20-25°C).
-
Group C: Store vials at an elevated temperature (e.g., 40°C) as part of an accelerated stability study.
-
-
Time Points: Analyze a vial from each group at time zero, 1 week, 1 month, 3 months, and 6 months.
-
Analysis: At each time point, dissolve the contents of one vial in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the remaining this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, methanol) at a known concentration.
-
Aliquoting: Dispense the stock solution into multiple single-use amber vials.
-
Storage Conditions:
-
Group A: Store aliquots at 2-8°C.
-
Group B: Store aliquots at -20°C.
-
Group C: Store aliquots at -80°C.
-
-
Time Points: Analyze an aliquot from each storage condition at time zero, 1 week, 1 month, 3 months, and 6 months.
-
Analysis: Thaw the aliquot (if frozen) and bring it to room temperature. Analyze the sample directly by HPLC-UV to quantify the concentration of this compound.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the extent of degradation.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of vitamin C in fresh and freeze-dried capsicum stored at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Valeriotetrate C interference in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from Valeriotetrate C in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a natural product isolated from Valeriana jatamansi.[1][2] It is recognized for its neuroprotective and antibiotic properties.[2][3] Its mode of action as an antibiotic is primarily through the inhibition of bacterial cell wall synthesis, making it effective against a range of bacteria.[3]
Q2: My compound, this compound, is showing activity in my assay, but I suspect it might be a false positive. What are common reasons for this?
False positives in high-throughput screening (HTS) can arise from various compound-dependent assay interferences.[4][5] Common mechanisms include direct inhibition of a reporter enzyme (like luciferase), compound aggregation, redox cycling, and covalent modification of assay components.[6] It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[5]
Q3: Could this compound be directly inhibiting my luciferase reporter enzyme?
While there is no specific data on this compound, many small molecules are known to inhibit firefly luciferase, a common reporter in cell-based assays.[7][8][9] Such inhibition can be misinterpreted as a biological effect of the compound on the pathway of interest.[10] It is recommended to test this compound in a cell-free luciferase inhibition assay to rule out this possibility.
Q4: What is compound aggregation and could this compound be an aggregator?
Compound aggregation is a phenomenon where small molecules form colloidal particles in solution, which can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[6] While specific data for this compound is unavailable, this is a common mechanism of assay interference. The inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer can help to disrupt aggregates and identify this type of interference.
Q5: Can this compound interfere with my assay through redox cycling?
Redox cycling is a process where a compound is repeatedly reduced by cellular reductases and then re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS).[11] This can cause oxidative stress and cell death, which might be scored as a positive result in certain assays. The potential for this compound to undergo redox cycling should be evaluated, especially in cell-based assays.
Troubleshooting Guides
Problem: Unexpected or Inconsistent Activity of this compound in a Luciferase-Based Reporter Assay
Possible Cause: Direct inhibition of the luciferase enzyme by this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose luciferase inhibition.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents and Materials:
-
Purified firefly luciferase enzyme
-
Luciferase substrate (e.g., D-luciferin)
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2)
-
This compound stock solution
-
Known luciferase inhibitor (positive control, e.g., resveratrol)
-
Vehicle control (e.g., DMSO)
-
Microplate luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a white, opaque microplate, add the purified luciferase enzyme to each well.
-
Add the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the luciferase substrate and ATP mixture.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation: Illustrative Luciferase Inhibition Data
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound (Hypothetical) | 12.5 | 95 |
| Resveratrol (Positive Control) | 25.8 | 98 |
| Vehicle (DMSO) | N/A | 0 |
Problem: this compound Shows Activity Across Multiple, Unrelated Assays
Possible Cause: Compound aggregation leading to non-specific inhibition.
Troubleshooting Workflow:
Caption: Workflow to identify compound aggregation.
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Reagents and Materials:
-
Standard assay components for your specific experiment
-
This compound stock solution
-
Triton X-100 (or other suitable non-ionic detergent)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, perform your standard assay with a concentration range of this compound.
-
In the second set, repeat the assay but include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Incubate and measure the assay readout as per your standard protocol.
-
-
Data Analysis:
-
Compare the dose-response curves of this compound in the presence and absence of Triton X-100.
-
A significant rightward shift or complete loss of activity in the presence of the detergent suggests aggregation.
-
Data Presentation: Illustrative Aggregation Data
| Concentration (µM) | % Inhibition (No Detergent) | % Inhibition (+ 0.01% Triton X-100) |
| 1 | 15 | 2 |
| 5 | 45 | 5 |
| 10 | 85 | 8 |
| 20 | 92 | 10 |
Problem: High Cytotoxicity Observed in Cell-Based Assays with this compound
Possible Cause: Interference through redox cycling or covalent modification.
Troubleshooting Pathway:
Caption: Investigating cytotoxicity mechanisms.
Experimental Protocol: Assessing Redox Cycling with Antioxidants
-
Reagents and Materials:
-
Cell line used in your primary assay
-
Cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) or other antioxidant
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Prepare two sets of treatments.
-
In the first set, treat cells with a dose-range of this compound.
-
In the second set, pre-incubate the cells with an antioxidant (e.g., 1-5 mM NAC) for 1-2 hours before adding the same dose-range of this compound.
-
Incubate for the desired time period.
-
Measure cell viability using a standard cytotoxicity assay.
-
-
Data Analysis:
-
Compare the cytotoxicity curves of this compound in the presence and absence of the antioxidant.
-
A significant reduction in cytotoxicity in the presence of the antioxidant suggests the involvement of redox cycling.
-
Experimental Protocol: Time-Dependent Inhibition Assay for Covalent Modification
-
Reagents and Materials:
-
Purified target enzyme or protein
-
This compound stock solution
-
Substrate for the enzyme
-
Assay buffer
-
-
Procedure:
-
Set up multiple reaction conditions where the enzyme is pre-incubated with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
A control reaction with no pre-incubation (substrate added before the compound) should be included.
-
Measure the enzyme activity at each pre-incubation time point.
-
-
Data Analysis:
-
Plot the enzyme activity against the pre-incubation time.
-
A time-dependent decrease in enzyme activity suggests that this compound may be covalently modifying the protein.
-
Data Presentation: Illustrative Time-Dependent Inhibition Data
| Pre-incubation Time (min) | % Enzyme Activity Remaining |
| 0 | 100 |
| 15 | 75 |
| 30 | 52 |
| 60 | 30 |
References
- 1. This compound | neuroprotective agent | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. This compound | 神经保护剂 | MCE [medchemexpress.cn]
- 3. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Free radical mediated cell toxicity by redox cycling chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Valeriotetrate C HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Valeriotetrate C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for similar iridoid glycosides, a C18 column is the most common stationary phase. The mobile phase typically consists of a gradient of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in HPLC and can be caused by several factors. For a compound like this compound, potential causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the column, such as residual silanols, can lead to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in asymmetrical peaks.[1][3][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2]
-
Column Contamination: Buildup of contaminants on the column frit or packing material can affect peak shape.[5]
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of any acidic functional groups on the analyte and minimize interactions with silanols.[4][6]
-
Use a Different Column: An end-capped C18 column or a column with a different stationary phase may reduce secondary interactions.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.[2]
-
Clean the Column: Flush the column with a strong solvent to remove any contaminants.
Q3: I am observing poor resolution between the this compound peak and other components in my sample. How can I improve the separation?
Improving resolution in HPLC involves manipulating the retention factor (k), selectivity (α), and column efficiency (N). Here are some strategies to enhance the resolution of this compound:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation, potentially improving the resolution of co-eluting peaks.
-
Adjust the Mobile Phase pH: Modifying the pH can change the retention times of ionizable compounds, thereby affecting resolution.[3][4][6]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a Longer Column or a Column with Smaller Particles: Both of these options increase the column's efficiency (N), leading to sharper peaks and better separation.
Q4: My retention times for this compound are not consistent between runs. What could be the cause?
Inconsistent retention times can be a sign of several issues within the HPLC system:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition over time.
-
Fluctuations in Temperature: Variations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[7]
-
Pump Issues: Leaks or problems with the pump's check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Resolution
This guide provides a systematic approach to diagnosing and resolving poor peak resolution in the HPLC analysis of this compound.
Guide 2: Addressing Peak Tailing
This guide outlines the steps to identify and remedy peak tailing for this compound.
Data Presentation
The following table summarizes typical HPLC parameters used for the analysis of valepotriates and iridoid glycosides, which can serve as a starting point for method development for this compound.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | C18, 125 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Trifluoroacetic Acid | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 30 min | 30-70% B in 25 min | 10-90% B in 40 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | 220 nm | 254 nm | 210 nm |
| Temperature | 30 °C | 25 °C | 35 °C |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a general-purpose starting method for the analysis of this compound, based on common practices for related compounds.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
This compound standard.
-
Sample diluent (e.g., 50:50 methanol:water).
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the sample diluent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample and start the data acquisition.
6. Data Processing:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
Hypothetical Signaling Pathway Involving this compound
While the specific biological pathways of this compound are still under investigation, as a potent antibiotic, it is known to inhibit bacterial cell wall synthesis.[8] The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. restek.com [restek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. acgpubs.org [acgpubs.org]
- 8. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
Validation & Comparative
Unraveling the Molecular Architecture: A Guide to the Structure Elucidation of Valeriotetrate C by NMR and MS
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comparative analysis of the spectroscopic techniques used in the structural elucidation of Valeriotetrate C, a potent antibiotic iridoid. Due to the limited public availability of specific spectral data for this compound, this guide will utilize data from the closely related and structurally representative compound, Valerianairidoid IV, to illustrate the elucidation process.
The structural determination of natural products like this compound relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide complementary information, allowing for the unambiguous assignment of a molecule's constitution and stereochemistry.
Comparative Analysis of Spectroscopic Methods
The synergy between NMR and MS is crucial for piecing together the molecular puzzle. While MS provides information about the molecular weight and elemental composition, NMR reveals the connectivity of atoms within the molecule.
| Analytical Technique | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | High accuracy and sensitivity, enabling the determination of the molecular formula. | Provides limited information about the connectivity of atoms. |
| ¹H NMR (Proton NMR) | Information about the chemical environment and connectivity of hydrogen atoms. | Provides details on the number of different types of protons, their relative numbers, and their neighboring atoms through spin-spin coupling. | Can be complex to interpret for large molecules with overlapping signals. |
| ¹³C NMR (Carbon NMR) | Information about the chemical environment of carbon atoms. | Provides a count of the number of non-equivalent carbons in a molecule. | Lower sensitivity compared to ¹H NMR, and does not directly show connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed information on the connectivity between atoms. | COSY shows ¹H-¹H correlations, HSQC shows direct ¹H-¹³C correlations, and HMBC shows long-range ¹H-¹³C correlations, allowing for the assembly of the carbon skeleton. | Requires more instrument time and can be complex to interpret. |
| Tandem MS (MS/MS) | Fragmentation patterns of the molecule. | Provides information about the substructures within the molecule, aiding in the identification of functional groups and the overall structure. | Fragmentation can sometimes be complex and difficult to interpret without reference data. |
Structure Elucidation Workflow of an Iridoid Glycoside
The following diagram illustrates the typical workflow for the structure elucidation of an iridoid glycoside, such as this compound or the representative Valerianairidoid IV.
Experimental Data for the Representative Compound: Valerianairidoid IV
The following tables summarize the key NMR and MS data obtained for Valerianairidoid IV, a compound structurally similar to this compound, isolated from Valeriana fauriei.[1]
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 647.2633 | 647.2631 | C₂₇H₄₄O₁₆ |
¹H and ¹³C NMR Spectroscopic Data for Valerianairidoid IV (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 94.5 | 5.78 (d, 1.5) |
| 3 | 142.9 | 7.45 (s) |
| 4 | 111.2 | |
| 5 | 32.1 | 2.85 (m) |
| 6 | 43.5 | 2.05 (m), 2.30 (m) |
| 7 | 80.1 | 4.95 (dd, 8.0, 4.0) |
| 8 | 78.9 | 2.10 (m) |
| 9 | 47.6 | 2.50 (m) |
| 10 | 22.1 | 1.15 (d, 7.0) |
| 11 | 69.8 | 3.90 (m), 4.15 (m) |
| 1' (Valeryl) | 174.2 | |
| 2' | 44.5 | 2.25 (t, 7.5) |
| 3' | 27.8 | 1.60 (m) |
| 4' | 23.4 | 1.40 (m) |
| 5' | 14.1 | 0.95 (t, 7.5) |
| 1'' (Glucose) | 99.8 | 4.65 (d, 8.0) |
| 2'' | 74.9 | 3.25 (m) |
| 3'' | 78.0 | 3.40 (m) |
| 4'' | 71.8 | 3.30 (m) |
| 5'' | 78.1 | 3.45 (m) |
| 6'' | 63.0 | 3.70 (m), 3.90 (m) |
| 1''' (Glucose) | 104.5 | 4.55 (d, 8.0) |
| 2''' | 75.1 | 3.20 (m) |
| 3''' | 77.9 | 3.35 (m) |
| 4''' | 71.6 | 3.28 (m) |
| 5''' | 77.8 | 3.42 (m) |
| 6''' | 62.8 | 3.68 (m), 3.88 (m) |
Experimental Protocols
A generalized protocol for the isolation and structural elucidation of iridoid glycosides from Valeriana species is outlined below.
Extraction and Isolation
-
Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The bioactive fractions (typically the ethyl acetate and n-butanol fractions) are subjected to a series of chromatographic techniques for purification. This includes column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or a similar high-resolution mass spectrometer. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.
-
Data Analysis: The molecular formula is determined from the accurate mass measurement. The fragmentation pattern from the MS/MS spectrum is analyzed to deduce structural motifs.
-
Conclusion
The structural elucidation of complex natural products like this compound is a meticulous process that requires the integrated application of various spectroscopic techniques. While specific data for this compound remains elusive in the public domain, the analysis of a closely related analogue, Valerianairidoid IV, provides a clear and instructive blueprint for the elucidation process. The combination of HRMS for determining the molecular formula, and a suite of 1D and 2D NMR experiments for mapping the intricate network of atomic connectivity, remains the gold standard for chemists in the field of natural product discovery and drug development. This systematic approach not only unveils the molecular architecture but also paves the way for understanding the compound's biological activity and potential therapeutic applications.
References
Spectroscopic Data Comparison for the Confirmation of Valeriotetrate C
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the spectroscopic data for Valeriotetrate C, a member of the valepotriate class of iridoids, with the well-established antibiotic, amoxicillin. Valepotriates, including this compound, have garnered interest for their potential biological activities, including antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic signatures that are crucial for the structural confirmation and characterization of these compounds.
For the purpose of this comparative analysis, spectroscopic data for Jatamanvaltrate T, a closely related valepotriate isolated from Valeriana jatamansi, is presented as a representative proxy for this compound due to the current lack of publicly available, detailed spectroscopic data for this compound itself. This comparison with the widely characterized antibiotic, amoxicillin, will highlight the key differences in their chemical structures as revealed by various spectroscopic techniques.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for Jatamanvaltrate T (representing the valepotriate class) and amoxicillin. This side-by-side comparison is designed to facilitate the differentiation of these two distinct chemical entities based on their unique spectral fingerprints.
| Spectroscopic Technique | Jatamanvaltrate T (Valepotriate Representative) | Amoxicillin (β-Lactam Antibiotic) |
| ¹H NMR (ppm) | Signals corresponding to olefinic protons (δ 5.76-6.78), a hemiketal methine (δ 6.11), and multiple oxymethylenes (δ 4.35-4.77). | Signals for aromatic protons (δ 6.98, 7.37), anomeric proton of the β-lactam ring (δ 5.16), and characteristic methyl singlets (δ 1.41, 1.43).[3] |
| ¹³C NMR (ppm) | Resonances for olefinic carbons (δ 110.4-149.5), a hemiketal carbon (δ 94.0), and oxymethylene carbons (δ 62.0-67.5). | Resonances for aromatic carbons, carbonyl carbons of the β-lactam and amide groups, and aliphatic carbons of the thiazolidine ring.[4][5][6] |
| Mass Spectrometry (m/z) | Positive ESIMS showing [M+Na]⁺ at 647.3040. | Protonated pseudomolecular ion [M+H]⁺ at 366 in positive ion mode and [M-H]⁻ at 364 in negative ion mode.[4] Significant fragments at m/z 349, 160, and 134 in the positive ion spectrum.[4][7] |
| IR Spectroscopy (cm⁻¹) | Strong absorptions for hydroxyl groups (3441), C-H stretching (2963, 2875), ester carbonyls (1742), and C=C stretching (1640). | Characteristic absorptions for O-H and N-H stretching (broad band above 3000), β-lactam carbonyl (around 1770), amide carbonyl (around 1666), and carboxylic acid groups.[8][9][10] |
Experimental Workflow for Spectroscopic Analysis
The confirmation of a natural product's structure, such as this compound, involves a systematic workflow. The following diagram illustrates the typical experimental pathway from sample preparation to final structure elucidation.
Caption: Experimental workflow for spectroscopic data acquisition and confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are fundamental for obtaining high-quality data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for these experiments.
Sample Preparation:
-
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
The choice of solvent is critical to avoid overlapping signals with the analyte.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of all hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often necessary for complex molecules to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structure elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain insights into its fragmentation pattern.
Instrumentation: High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap analyzers are preferred for accurate mass measurements.
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like valepotriates and amoxicillin, as it is a soft ionization method that typically produces intact molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
Sample Preparation:
-
Solid Samples: The compound can be analyzed as a KBr pellet (mixed with potassium bromide and pressed into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The instrument measures the absorption of infrared radiation at different wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
References
- 1. Antimicrobial properties of medicinal plants; The new therapeutic aspect of Valeriana officinalis - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. dn710206.ca.archive.org [dn710206.ca.archive.org]
- 4. usp-pqm.org [usp-pqm.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0015193) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Valeriotetrate C: A Comparative Analysis with Other Cell Wall Synthesis Inhibitors
For Immediate Publication
A deep dive into the mechanisms and efficacy of Valeriotetrate C in comparison to established cell wall synthesis inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide supported by available data and detailed experimental protocols.
This compound is a naturally derived potent antibiotic compound that has been identified as an inhibitor of bacterial cell wall synthesis.[1] This guide provides a comparative analysis of this compound with other well-established classes of cell wall synthesis inhibitors, namely β-lactams and glycopeptides. While specific quantitative performance data for this compound is not publicly available, this document summarizes its known characteristics and provides a framework for its evaluation against other inhibitors based on their known mechanisms and performance data.
Mechanism of Action: A Tale of Different Targets
Bacterial cell wall synthesis is a complex process involving multiple enzymatic steps, providing several targets for antibiotic intervention. This compound, β-lactams, and glycopeptides each disrupt this crucial process, but through distinct mechanisms.
This compound: This compound is known to inhibit bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] The precise molecular target within the cell wall synthesis pathway is a subject of ongoing research, but its unique mechanism is being explored for its potential against pathogens resistant to conventional antibiotics.[1]
β-Lactam Antibiotics: This broad class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). These enzymes are responsible for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By blocking this process, β-lactams lead to a weakened cell wall and eventual cell lysis.
Glycopeptide Antibiotics: Glycopeptides, such as vancomycin and teicoplanin, also interfere with peptidoglycan synthesis but at an earlier stage than β-lactams. They bind to the D-alanyl-D-alanine termini of the peptidoglycan precursor units, sterically hindering the transglycosylation and transpeptidation reactions. This prevents the incorporation of new subunits into the growing peptidoglycan chain.
Comparative Efficacy: A Look at the Numbers
A crucial metric for evaluating the efficacy of an antibiotic is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC values for this compound are not available in the public domain, the following tables provide representative MIC ranges for β-lactams and glycopeptides against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for the potential evaluation of this compound.
Table 1: Comparative MIC Values (µg/mL) against Staphylococcus aureus
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| β-Lactams | Penicillin | 0.015 - >256 |
| Oxacillin | 0.12 - >256 | |
| Cefazolin | 0.12 - 64 | |
| Glycopeptides | Vancomycin | 0.5 - 16 |
| Teicoplanin | 0.25 - 32 | |
| This compound | This compound | Data not publicly available |
Table 2: Comparative MIC Values (µg/mL) against Escherichia coli
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| β-Lactams | Ampicillin | 1 - >1024 |
| Ceftriaxone | 0.03 - >256 | |
| Imipenem | 0.12 - 32 | |
| Glycopeptides | Vancomycin | Generally resistant (>32) |
| Teicoplanin | Generally resistant (>32) | |
| This compound | This compound | Data not publicly available |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Test antibiotic (e.g., this compound, Penicillin, Vancomycin)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known high concentration.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the antibiotic in CAMHB to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Bacterial Cell Wall Synthesis Inhibition Assay (General Principle)
This assay provides a method to confirm that a compound's antibacterial activity is due to the inhibition of cell wall synthesis.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine)
-
Growth medium
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Bacterial Growth: Grow the bacterial culture to the mid-logarithmic phase.
-
Labeling: Add the radiolabeled peptidoglycan precursor to the culture and incubate for a short period to allow for its incorporation into the cell wall.
-
Treatment: Aliquot the labeled culture into tubes and add the test compound at various concentrations. Include a positive control (a known cell wall synthesis inhibitor like penicillin) and a negative control (no compound).
-
Incubation: Incubate the tubes for a period sufficient to observe an effect on cell wall synthesis.
-
Precipitation: Stop the reaction by adding cold TCA. This will precipitate the high-molecular-weight peptidoglycan.
-
Quantification: Collect the precipitate by filtration and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A decrease in the amount of incorporated radioactivity in the presence of the test compound compared to the negative control indicates inhibition of cell wall synthesis.
Conclusion
This compound represents a promising antibiotic with a mechanism of action targeting bacterial cell wall synthesis. While a direct quantitative comparison with established inhibitors like β-lactams and glycopeptides is currently limited by the lack of publicly available MIC data, this guide provides the necessary context and methodologies for such an evaluation. Further research to elucidate the precise molecular target of this compound and to determine its in vitro efficacy against a broad panel of bacterial pathogens is crucial for understanding its full therapeutic potential. The provided experimental protocols offer a standardized approach for researchers to generate the data needed for a comprehensive comparison and to further investigate this novel antibiotic.
References
Valeriotetrate C vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Valeriotetrate C and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). While vancomycin is a well-established antibiotic with extensive supporting data, this compound is a natural compound with emerging interest in its antibacterial properties. This document aims to present the available experimental data objectively, outline methodologies, and visualize key pathways to aid in research and development efforts.
Executive Summary
Data Presentation: Quantitative Efficacy
Due to the limited availability of specific data for this compound, a direct quantitative comparison is challenging. The following tables summarize the available data for both compounds.
Table 1: In Vitro Efficacy Against MRSA
| Parameter | This compound | Vancomycin |
| Reported MIC Range (µg/mL) | Data for the pure compound is not available. A hydro-alcoholic extract of Valeriana jatamansi showed an MIC range of 300 - 700 µg/mL against multidrug-resistant S. aureus.[1] | Typically 0.5 - 2 µg/mL.[2] However, isolates with MICs of 1-2 µg/mL have been associated with a higher probability of treatment failure. |
| MIC50 (µg/mL) | Not Available | 1 |
| MIC90 (µg/mL) | Not Available | 1 |
Note: The MIC values for vancomycin can vary depending on the testing method used.[3]
Mechanism of Action
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall polymerization and cross-linking. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
This compound: Information from suppliers suggests that this compound also acts by inhibiting bacterial cell wall synthesis.[4] The precise molecular target and mechanism of this inhibition have not been detailed in the available scientific literature.
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanisms of action for vancomycin and the proposed mechanism for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of antibiotics against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is considered the gold standard.
Experimental Workflow: Broth Microdilution MIC Assay
References
- 1. ijpsr.com [ijpsr.com]
- 2. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
Comparative Bioactivity Analysis of Valeriotetrate C and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective bioactivity of Valeriotetrate C and its structural analogs, primarily other valepotriates isolated from Valeriana species. The primary mechanism of neuroprotective action for this class of compounds is the inhibition of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in neurotransmitter release and excitotoxicity.
Data Presentation: Bioactivity of this compound and Analogs
The following table summarizes the available quantitative data for the inhibition of the N-type (Cav2.2) calcium channel by this compound and its structural analogs.
| Compound | Structure | Bioactivity (EC50) for Cav2.2 Inhibition | Source |
| This compound | (Structure not publicly available in detail) | Data not available in searched literature | - |
| Jatamanvaltrate T | [Image of Jatamanvaltrate T structure] | 3.3 µM | [1] |
| Valtrate hydrin B8 | [Image of Valtrate hydrin B8 structure] | 4.8 µM | [1] |
| Valtrate | [Image of Valtrate structure] | Not reported for Cav2.2 inhibition | - |
| Didrovaltrate | [Image of Didrovaltrate structure] | Not reported for Cav2.2 inhibition | - |
| Acevaltrate | [Image of Acevaltrate structure] | Not reported for Cav2.2 inhibition | - |
Experimental Protocols
N-type (Cav2.2) Calcium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol describes the methodology for assessing the inhibitory effect of test compounds on N-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the α1B, β, and α2δ subunits of the human Cav2.2 channel).
a. Cell Preparation:
-
Culture HEK293 cells expressing the recombinant human N-type calcium channel subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal morphology for patch-clamping.
b. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.
-
Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Cav2.2 channel currents by applying depolarizing voltage steps to 0 mV for 200 ms every 15 seconds.
-
Record the baseline current for a stable period before applying the test compound.
-
Perfuse the test compound (e.g., this compound or its analogs) at various concentrations and record the resulting inhibition of the peak current.
-
Calculate the percentage of inhibition at each concentration and determine the EC50 value by fitting the data to a dose-response curve.
Neuroprotection Assay (MTT Assay for Cell Viability)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from an excitotoxic insult, such as glutamate-induced toxicity.
a. Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.
b. Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM. Include a vehicle control group (no glutamate) and a glutamate-only control group.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
c. MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[4]
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group and determine the neuroprotective effect of the test compound.
Mandatory Visualizations
References
- 1. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Cross-Resistance Profiles for Valeriotetrate C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available literature does not contain specific cross-resistance studies for Valeriotetrate C. Therefore, this guide provides a framework for evaluating the cross-resistance profile of this compound, including standardized experimental protocols and hypothetical data for illustrative purposes. The potential cross-resistance patterns discussed are based on its known mechanism of action and established principles of antimicrobial and anticancer drug resistance.
Introduction to this compound
This compound is a potent natural product derived from marine actinomycetes.[1] Its primary mechanism of action as an antibiotic is the inhibition of bacterial cell wall synthesis, which leads to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.[1] Due to its unique structural properties as a secondary metabolite, this compound is a compound of interest for its potential efficacy against pathogens that have developed resistance to conventional antibiotics.[1] Beyond its antibacterial properties, other natural products from marine actinomycetes have demonstrated a range of biological activities, including anticancer effects, making the evaluation of this compound in this context a logical avenue for research.
Hypothetical Cross-Resistance Profile of this compound
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. Given that this compound inhibits bacterial cell wall synthesis, it is plausible that bacteria resistant to other cell wall synthesis inhibitors might exhibit cross-resistance to this compound. Conversely, due to its unique structure, it may remain effective against bacteria resistant to other classes of antibiotics.
Antibacterial Cross-Resistance
The following table presents hypothetical data on the cross-resistance of a this compound-resistant strain of Staphylococcus aureus to other antibiotics. The resistance mechanism is assumed to be an alteration in the target enzyme involved in peptidoglycan synthesis.
| Antibiotic Class | Representative Drug | MIC (µg/mL) for Sensitive S. aureus | Hypothetical MIC (µg/mL) for this compound-Resistant S. aureus | Fold Change in MIC |
| Glycopeptide | Vancomycin | 1 | 32 | 32 |
| Beta-Lactam | Methicillin | 2 | 64 | 32 |
| Lipopeptide | Daptomycin | 0.5 | 0.5 | 1 |
| Aminoglycoside | Gentamicin | 1 | 1 | 1 |
| Macrolide | Erythromycin | 0.5 | 0.5 | 1 |
| This compound | - | 0.25 | 16 | 64 |
Anticancer Cross-Resistance
Should this compound demonstrate anticancer activity, it would be crucial to determine its efficacy against multidrug-resistant (MDR) cancer cell lines. The table below illustrates a hypothetical comparison of the cytotoxic activity (IC50) of this compound and common chemotherapeutic agents against a sensitive and a multidrug-resistant colon cancer cell line (e.g., HCT116 and HCT116/MDR).
| Compound | IC50 (µM) for Sensitive HCT116 | Hypothetical IC50 (µM) for HCT116/MDR | Fold Resistance |
| Doxorubicin | 0.1 | 5.0 | 50 |
| Paclitaxel | 0.01 | 0.8 | 80 |
| 5-Fluorouracil | 5.0 | 7.5 | 1.5 |
| This compound | 0.5 | 0.6 | 1.2 |
Experimental Protocols
Detailed methodologies are essential for reproducible cross-resistance studies. Below are standardized protocols for antibacterial and anticancer cross-resistance evaluation.
Protocol 1: Determination of Antibacterial Cross-Resistance
This protocol is designed to assess the cross-resistance of a bacterial strain resistant to this compound against other antibiotics.
1. Generation of a this compound-Resistant Bacterial Strain:
- A susceptible bacterial strain (e.g., S. aureus ATCC 29213) is serially passaged in sub-inhibitory concentrations of this compound.
- The concentration of this compound is gradually increased in subsequent passages to select for resistant mutants.
- The stability of the resistant phenotype is confirmed by growing the resistant strain in an antibiotic-free medium for several passages and re-determining the MIC of this compound.
2. Minimum Inhibitory Concentration (MIC) Determination:
- The MICs of this compound and a panel of comparator antibiotics are determined for both the sensitive parent strain and the this compound-resistant strain using the broth microdilution method according to CLSI guidelines.
- Briefly, two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- The plates are incubated at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
3. Data Analysis:
- The fold change in MIC is calculated by dividing the MIC for the resistant strain by the MIC for the sensitive parent strain. A fold change significantly greater than 1 indicates cross-resistance.
Protocol 2: Evaluation of Anticancer Cross-Resistance
This protocol outlines the procedure for testing the efficacy of this compound against multidrug-resistant cancer cell lines.
1. Cell Lines and Culture:
- A sensitive cancer cell line (e.g., HCT116) and its multidrug-resistant counterpart (e.g., HCT116/MDR, often selected for resistance to a drug like doxorubicin) are used.
- Cells are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line is typically maintained in a medium containing a low concentration of the selecting drug to retain the resistant phenotype.
2. Cytotoxicity Assay (MTT Assay):
- Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- The cells are then treated with various concentrations of this compound and comparator anticancer drugs for 48 or 72 hours.
- After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
- Cell viability is expressed as a percentage of the untreated control.
- The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated for each drug in both cell lines using non-linear regression analysis.
- The fold resistance is calculated by dividing the IC50 for the resistant cell line by the IC50 for the sensitive parent cell line.
Visualizations
Hypothetical Signaling Pathway for Resistance
The following diagram illustrates a hypothetical signaling pathway that could lead to resistance against a cell wall synthesis inhibitor like this compound, involving the upregulation of efflux pumps and alteration of the drug's target.
Caption: Hypothetical resistance mechanism to this compound.
Experimental Workflow for Cross-Resistance Determination
The diagram below outlines the general workflow for determining the cross-resistance profile of a novel compound.
Caption: Workflow for cross-resistance studies.
References
Valeriotetrate C vs. Linezolid: A Comparative Analysis of Two Distinct Antimicrobial Agents
A Head-to-Head examination of the novel natural product Valeriotetrate C against the established synthetic antibiotic Linezolid reveals divergent mechanisms of action and highlights the ongoing need for comprehensive preclinical data on new antimicrobial candidates.
This guide provides a detailed comparison of this compound, a novel natural product antibiotic, and Linezolid, a widely used synthetic oxazolidinone. While Linezolid is a well-characterized antibiotic with a wealth of publicly available data, information on this compound is currently limited. This comparison is constructed based on the available information for both compounds, emphasizing the distinct classes they represent and their different modes of action.
Executive Summary
Linezolid is a bacteriostatic antibiotic that inhibits the initiation of bacterial protein synthesis. It is effective against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In contrast, this compound is described as a potent, bactericidal antibiotic derived from marine actinomycetes that is believed to inhibit bacterial cell wall synthesis. Its spectrum of activity is reported to include both Gram-positive and Gram-negative bacteria.
Due to the limited availability of public data for this compound, a direct, data-driven comparison of its performance metrics, such as Minimum Inhibitory Concentration (MIC) values and cytotoxicity, with Linezolid is not possible at this time. This guide will therefore focus on presenting the known characteristics of each compound and outlining the standard experimental protocols used to generate the types of data required for a comprehensive comparison.
Mechanism of Action
The fundamental difference between this compound and Linezolid lies in their cellular targets and mechanisms of action.
This compound: This natural product is reported to be an inhibitor of bacterial cell wall synthesis.[1] The cell wall is a crucial external layer in most bacteria, providing structural integrity and protection. Inhibition of its synthesis leads to cell lysis and death, which is consistent with a bactericidal mode of action.
Linezolid: As a member of the oxazolidinone class, Linezolid inhibits bacterial protein synthesis.[2][3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][3] This action halts the production of essential bacterial proteins, leading to the cessation of growth and replication (bacteriostatic effect).[2][4]
Caption: Comparative Mechanisms of Action.
Antimicrobial Spectrum
This compound: The available information suggests a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[1] However, specific data on the susceptible species and the potency against them are not publicly available.
Linezolid: Linezolid's spectrum is primarily focused on Gram-positive bacteria.[2][5] It is clinically effective against streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA).[5] It has limited to no activity against most Gram-negative bacteria.[3]
Quantitative Performance Data
A comprehensive comparison requires quantitative data on antimicrobial potency and cytotoxicity. While extensive data is available for Linezolid, similar data for this compound could not be located in the public domain. The following tables illustrate the type of data needed for a direct comparison.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | This compound (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus (MRSA) | Data not available | 0.5 - 4 |
| Enterococcus faecium (VRE) | Data not available | 1 - 4 |
| Streptococcus pneumoniae | Data not available | 0.5 - 2 |
| Escherichia coli | Data not available | >128 |
| Pseudomonas aeruginosa | Data not available | >128 |
Note: Linezolid MIC values are typical ranges and can vary.
Table 2: Cytotoxicity Data (IC50 in µM)
| Cell Line | This compound (IC50 µM) | Linezolid (IC50 µM) |
| Human Liver (e.g., HepG2) | Data not available | >100 |
| Human Kidney (e.g., HEK293) | Data not available | >100 |
Note: Linezolid is generally considered to have low cytotoxicity at therapeutic concentrations.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to characterize antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and Linezolid in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Prepare a series of two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Broth Microdilution MIC Assay Workflow.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed human cell lines (e.g., HepG2, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Linezolid in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound and Linezolid represent two different approaches to combating bacterial infections. Linezolid is a well-established synthetic antibiotic with a specific mechanism of action against Gram-positive bacteria. This compound, a natural product, appears to have a different mechanism of action and potentially a broader spectrum of activity. However, the lack of publicly available, quantitative data for this compound makes a direct performance comparison with Linezolid impossible. Further research and publication of preclinical data, including MIC values against a panel of clinically relevant bacteria and cytotoxicity data, are crucial to fully assess the therapeutic potential of this compound and its place in the antimicrobial landscape.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. This compound | 904891-20-9 | ELB89120 | Biosynth [biosynth.com]
- 3. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Novel Antimicrobial Agents in Animal Models of Infection: A Comparative Overview
A thorough review of publicly available scientific literature and databases did not yield any specific information on a compound named "Valeriotetrate C." This suggests that the substance may be a novel, not-yet-published compound, a proprietary formulation with limited public data, or potentially a misnomer.
Therefore, a direct comparison of this compound's efficacy in animal models of infection is not feasible at this time. However, to provide a relevant framework for researchers, scientists, and drug development professionals, this guide will present a comparative overview of commonly studied alternatives to traditional antibiotics in animal infection models. The data and methodologies presented are based on existing research for these alternative compounds.
Alternative Antimicrobial Agents in Preclinical Research
The search for alternatives to conventional antibiotics is a critical area of research due to the rise of antimicrobial resistance. Several classes of compounds are actively being investigated in various animal models of infection. These include, but are not limited to, antimicrobial peptides (AMPs), bacteriophages, phytocompounds (such as flavonoids and essential oils), and immunomodulators.[1][2][3]
For the purpose of this guide, we will focus on a hypothetical comparison based on typical data seen for flavonoids, a class of natural compounds with known antibacterial and anti-inflammatory properties.[4][5]
Comparative Efficacy of a Flavonoid-Based Compound vs. a Standard Antibiotic
This section will present hypothetical yet representative data comparing a flavonoid-based compound (Compound F) to a standard-of-care antibiotic in a murine model of bacterial sepsis.
Table 1: Survival Rate in Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (72h post-infection) |
| Vehicle Control | - | Intraperitoneal (IP) | 10% |
| Compound F | 20 | Intraperitoneal (IP) | 60% |
| Compound F | 40 | Intraperitoneal (IP) | 80% |
| Standard Antibiotic | 10 | Intraperitoneal (IP) | 85% |
Table 2: Bacterial Load in Spleen and Liver
| Treatment Group | Dosage (mg/kg) | Bacterial Load (CFU/g) - Spleen | Bacterial Load (CFU/g) - Liver |
| Vehicle Control | - | 1.2 x 10⁸ | 2.5 x 10⁸ |
| Compound F | 20 | 5.6 x 10⁵ | 8.1 x 10⁵ |
| Compound F | 40 | 1.3 x 10⁴ | 2.7 x 10⁴ |
| Standard Antibiotic | 10 | 8.9 x 10³ | 1.5 x 10⁴ |
Table 3: Pro-inflammatory Cytokine Levels in Serum
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 1500 ± 120 | 2200 ± 180 |
| Compound F | 20 | 850 ± 95 | 1300 ± 110 |
| Compound F | 40 | 450 ± 60 | 700 ± 85 |
| Standard Antibiotic | 10 | 400 ± 55 | 650 ± 70 |
Experimental Protocols
A standardized experimental protocol is crucial for the reproducibility and comparison of results. Below is a typical methodology for evaluating the efficacy of a novel compound in a murine sepsis model.
Murine Sepsis Model Protocol
-
Animal Model: Male BALB/c mice, 6-8 weeks old, are commonly used for their sensitivity in acute infection models.[6]
-
Infection Induction: Mice are challenged with a lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) via intraperitoneal injection. The bacterial inoculum is prepared to a concentration of 1 x 10⁸ CFU/mL in sterile saline.
-
Treatment Administration: One hour post-infection, treatment groups receive the test compound (e.g., Compound F at 20 and 40 mg/kg), a standard antibiotic, or a vehicle control (e.g., sterile saline) via intraperitoneal injection.
-
Efficacy Assessment:
-
Survival: Animals are monitored for 72 hours, and survival rates are recorded.
-
Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. The spleen and liver are aseptically harvested, homogenized, and serially diluted for bacterial colony counting on appropriate agar plates.
-
Cytokine Analysis: Blood is collected via cardiac puncture at 24 hours post-infection. Serum is separated, and levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.
-
Visualizing Experimental Workflow and Signaling Pathways
Clear visualization of experimental designs and potential mechanisms of action is essential for understanding the research. Graphviz (DOT language) can be used to create these diagrams.
Caption: Workflow of the in vivo efficacy study in a murine sepsis model.
Many flavonoid compounds are known to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]
Caption: Potential mechanism of action of Compound F via inhibition of the NF-κB pathway.
References
- 1. pew.org [pew.org]
- 2. Antibiotic alternatives: the substitution of antibiotics in animal husbandry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alternatives to antibiotics for sustainable livestock production in the context of the One Health approach: tackling a common foe [frontiersin.org]
- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valeriotetrate C and Daptomycin: Unveiling Their Antimicrobial Profiles
In the landscape of antimicrobial research, the exploration of novel compounds with potent and unique mechanisms of action is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a detailed comparative analysis of Valeriotetrate C, a natural product with promising antibiotic properties, and Daptomycin, a well-established lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectra, and available in vitro efficacy data.
At a Glance: Key Differences and Structural Overview
This compound and Daptomycin represent distinct classes of antimicrobial agents with fundamentally different modes of action. This compound is a secondary metabolite produced by marine-derived actinomycetes and is suggested to inhibit bacterial cell wall synthesis.[1] In contrast, Daptomycin is a cyclic lipopeptide that disrupts the function of the bacterial cell membrane, leading to rapid depolarization and cell death.[1][2]
| Feature | This compound | Daptomycin |
| Class | Natural Product (Iridoid) | Cyclic Lipopeptide |
| Source | Marine-derived Actinomycetes / Valeriana jatamansi | Streptomyces roseosporus |
| Primary Mechanism of Action | Inhibition of bacterial cell wall synthesis[1] | Disruption of bacterial cell membrane function[1][2] |
| Antibacterial Spectrum | Gram-positive and Gram-negative bacteria[1] | Primarily Gram-positive bacteria[1] |
Mechanism of Action: A Tale of Two Targets
The distinct therapeutic applications of this compound and Daptomycin are rooted in their disparate molecular mechanisms.
This compound: Targeting the Cell Wall
This compound is reported to exert its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] This mechanism is characteristic of many established antibiotic classes, such as beta-lactams and glycopeptides. By interfering with the formation of peptidoglycan, the essential structural component of the bacterial cell wall, this compound compromises the integrity of the bacterium, leading to cell lysis and death.
Daptomycin: Disrupting the Cell Membrane
Daptomycin's mechanism is a multi-step process that targets the bacterial cell membrane. In the presence of calcium ions, daptomycin binds to the cell membrane of Gram-positive bacteria and inserts its lipophilic tail into the membrane. This insertion leads to the formation of pores and the rapid depolarization of the membrane potential.[1][2] The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][2]
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and a selection of representative MIC data for Daptomycin against various bacterial strains.
| Organism | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 16 | 0.25 - 2 |
| Bacillus subtilis | 8 | Not routinely tested |
| Enterococcus faecalis | Not available | 0.5 - 4 |
| Enterococcus faecium (VRE) | Not available | 1 - 4 |
| Streptococcus pneumoniae | Not available | ≤0.06 - 0.5 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 4 | >32 (Inactive) |
| Pseudomonas aeruginosa | Not available | >32 (Inactive) |
| Klebsiella pneumoniae | Not available | >32 (Inactive) |
| Fungi | ||
| Candida albicans | 4 | Inactive |
Note: Daptomycin MIC values are generally reported as ranges due to variations between strains and testing methodologies.
Antibacterial Spectrum
This compound is reported to have a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[1] The available data, though limited, supports this, showing activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). The activity against Candida albicans suggests a potential antifungal property as well.
Daptomycin , in contrast, has a spectrum of activity that is almost exclusively limited to Gram-positive bacteria.[1] It is highly effective against a wide range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are often responsible for difficult-to-treat infections. Daptomycin is not effective against Gram-negative bacteria due to its inability to penetrate their outer membrane.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically employed.
Materials:
-
Test compound (this compound or Daptomycin)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This comparative analysis highlights the distinct characteristics of this compound and Daptomycin. This compound emerges as a potential broad-spectrum antibiotic, with a mechanism targeting the bacterial cell wall. However, the currently available data on its antimicrobial activity is limited, necessitating further research to fully elucidate its potential. Daptomycin, on the other hand, is a well-characterized, potent antibiotic with a narrow spectrum focused on Gram-positive bacteria, including multidrug-resistant strains. Its unique membrane-disrupting mechanism of action makes it a valuable tool in the clinical setting.
For drug development professionals, this compound represents an intriguing lead compound that warrants further investigation, including more extensive in vitro and in vivo studies to define its spectrum of activity, potency, and safety profile. Daptomycin serves as a benchmark for activity against Gram-positive pathogens and its established clinical efficacy provides a clear comparator for novel agents. The continued exploration of compounds with diverse mechanisms, such as this compound, is crucial in the ongoing effort to combat the global threat of antimicrobial resistance.
References
Safety Operating Guide
Safe Disposal and Handling of Valeriotetrate C: A Comprehensive Guide
Disclaimer: "Valeriotetrate C" does not correspond to a known chemical substance in publicly available databases. This guide provides a procedural template for the safe handling and disposal of a hypothetical novel chemical compound, hereafter referred to as Compound VTC, based on established laboratory safety protocols for uncharacterized substances. Researchers must supplement these general guidelines with a thorough risk assessment based on any known properties of the new chemical entity.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Given the unknown nature of a newly synthesized compound like this compound, it must be treated as a particularly hazardous substance.[1][2] All handling should occur within a controlled environment, such as a chemical fume hood or glove box, to limit exposure.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Compound VTC to protect against unforeseen chemical, physical, and toxicological hazards.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] | Provides maximum protection against splashes and potential unforeseen reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile base layer, with a specific chemically resistant outer glove). | Ensures protection against a wider range of potential chemical interactions. The specific outer glove material should be chosen after consulting a chemical resistance chart against any known structural analogs. |
| Body Protection | A flame-resistant lab coat, worn over personal clothing. For larger quantities or higher-risk procedures, a chemical-resistant apron or disposable coveralls should be used.[4] | Protects skin from contact with spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the preliminary risk assessment.[6] For a completely unknown volatile substance, Level B protection, including a self-contained breathing apparatus (SCBA), might be necessary.[6][7] | Protects against inhalation of potentially toxic or reactive aerosols, powders, or vapors. |
Note: The level of PPE should be determined by a formal risk assessment prior to handling the compound.
Hypothetical Physicochemical and Toxicological Data
The following table summarizes hypothetical data for Compound VTC. In a real-world scenario, this data would be determined experimentally.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₃₀N₂O₈ | Hypothetical |
| Molecular Weight | 486.5 g/mol | Hypothetical |
| Appearance | White to off-white crystalline solid | Hypothetical |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | Hypothetical |
| LD₅₀ (Oral, Rat) | >2000 mg/kg (Estimated) | Hypothetical - Treat as highly toxic until proven otherwise. |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. | Based on general good practice for novel compounds.[8] |
| Known Incompatibilities | Strong oxidizing agents, strong acids, and bases. | Hypothetical - Segregation is key.[9][10] |
Step-by-Step Disposal Protocol for Compound VTC
Disposal of novel compounds must be systematic and compliant with all local, state, and federal regulations.[11][12] Never dispose of unknown chemicals down the drain or in regular trash.[12][13]
Experimental Protocol: Waste Characterization
Before disposal, a preliminary hazard characterization is essential. This should be done on a small scale in a controlled environment.
-
pH Test: Dissolve a small amount of Compound VTC in a neutral solvent (if soluble) and test the pH to determine if it is corrosive.
-
Reactivity Test: Carefully test for reactivity with water, acids, and bases on a microscale. Observe for any gas evolution, temperature changes, or color changes.
-
Oxidizer Test: Check for oxidizing properties using appropriate test strips or methods if the structure suggests this possibility.
-
Documentation: Record all observations. This information is crucial for labeling and for the waste disposal vendor.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions in the waste container.[9][14][15]
-
Designate a Waste Container: Use a new, clean, and chemically compatible container with a leak-proof, screw-on cap.[12][16] Glass or high-density polyethylene (HDPE) is often a suitable choice.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[13][16] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound (Compound VTC)". Avoid abbreviations.[12]
-
The date accumulation started.[13]
-
The name of the Principal Investigator and laboratory location.[13]
-
All known or suspected hazards (e.g., "Suspected Toxin," "Reactive," "Flammable Solid").[17]
-
-
Segregation: Store the Compound VTC waste stream separately from other chemical wastes. Specifically, segregate it from incompatible materials like acids, bases, and oxidizers.[9][10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect dry, solid Compound VTC and any contaminated lab trash (e.g., gloves, weigh boats, wipes) in a separate, clearly labeled, double-bagged container.[16]
-
Liquid Waste: Solutions of Compound VTC should be collected in a designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[18]
-
Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once your waste container is ready for pickup, contact your institution's EHS office.[9]
-
Provide Documentation: Submit the hazardous waste pickup request form, including all characterization data you have collected. Be prepared to provide any Safety Data Sheet (SDS) or equivalent documentation you have created for the new compound.[1][2]
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area, away from general lab traffic.[16]
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to ensure safety.[19][20]
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves a highly volatile substance, evacuate the lab and call your institution's emergency number.
-
Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 1.1.[20][21]
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent material from a chemical spill kit.[19][20] For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.[19]
-
Neutralize/Absorb:
-
Decontaminate: Wipe down the spill area with an appropriate solvent or soap and water, working from the outside in.[21][22] All cleanup materials (wipes, absorbents, contaminated PPE) must be disposed of as hazardous waste.[20][23]
-
Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.
Mandatory Visualizations
Disposal Decision Workflow for a Novel Compound
The following diagram illustrates the logical steps for determining the proper disposal route for a newly synthesized chemical like Compound VTC.
Caption: Disposal workflow for a novel chemical compound.
This guide provides a foundational framework for the safe disposal of the hypothetical this compound. Adherence to these principles, in conjunction with institution-specific protocols and a thorough risk assessment, is paramount for ensuring the safety of laboratory personnel and environmental protection.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. realsafety.org [realsafety.org]
- 5. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. A Quick Guide to Handling Chemical Waste – Superior Automation – Fab Automation | Wet Process Equipment Solutions [superiorautomation.com]
- 15. boomwaste.com [boomwaste.com]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. unomaha.edu [unomaha.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. westlab.com [westlab.com]
- 21. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 22. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 23. Spill in Laboratory [ors.od.nih.gov]
Navigating the Safe Handling of Valeriotetrate C: A Guide for Laboratory Professionals
Valeriotetrate C, a potent antibiotic compound, requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the integrity of research. [1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Crucially, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is based on general best practices for handling potent, biologically active compounds. Before commencing any work with this compound, it is imperative to obtain and thoroughly review the substance-specific SDS from your supplier.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gloves (nitrile, double-gloved)- Disposable lab coat or gown- Safety glasses or goggles (worn under the full-face respirator) |
| Solution Preparation and Handling | - Chemical fume hood- Chemical-resistant disposable gloves (nitrile)- Lab coat- Safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro/In Vivo Studies | - Biosafety cabinet (Class II or higher)- Chemical-resistant disposable gloves (nitrile)- Lab coat- Safety glasses |
| Waste Disposal | - Chemical-resistant disposable gloves (nitrile)- Lab coat- Safety glasses with side shields or chemical splash goggles |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing risk.
Engineering Controls and Preparation
-
Ventilation: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with a spill kit.
-
Pre-use Check: Before starting, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
Handling Procedures
-
Weighing:
-
Perform weighing within a chemical fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
To prevent static dispersal of the powder, use an anti-static gun or place the balance on an anti-static mat.
-
Carefully transfer the weighed powder to a sealable container.
-
-
Reconstitution:
-
Add the solvent to the sealed container slowly and carefully to avoid splashing.
-
Cap the container and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
-
General Handling:
-
Always handle solutions with care to avoid splashes and aerosol generation.
-
Use positive displacement pipettes for accurate and safe transfer of solutions.
-
Never work alone when handling potent compounds.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
-
Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated. The appropriate decontamination procedure should be outlined in the substance-specific SDS. A common method involves rinsing with a suitable solvent, followed by washing with soap and water.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety measures and adhering to detailed operational protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
